6-Bromo-2,2-dimethylchroman-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJLFYGCARIYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,2-dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a robust synthetic pathway to obtain 6-Bromo-2,2-dimethylchroman-4-amine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from commercially available starting materials. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation by chemistry professionals.
Overall Synthetic Scheme
The synthesis of the target compound is achieved via a two-step sequence:
-
Step 1: Friedel-Crafts-type Cyclization to form the chromanone core.
-
Step 2: One-Pot Reductive Amination to convert the ketone to the primary amine.
This pathway is selected for its efficiency and reliance on well-established chemical transformations.
Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
The formation of the chromanone ring is accomplished by the acid-catalyzed reaction of 4-bromophenol with 3,3-dimethylacrylic acid. Polyphosphoric acid (PPA) serves as both the catalyst and the reaction medium, promoting the necessary acylation and subsequent intramolecular cyclization.[1][2][3][4]
Experimental Protocol
-
Reagent Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (10 eq by weight relative to 4-bromophenol).
-
Initial Heating: Heat the PPA to approximately 70-80 °C with stirring to reduce its viscosity.
-
Addition of Reactants: To the warm PPA, add 4-bromophenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq) in portions, ensuring the temperature does not exceed 90 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 95-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Quenching: After completion, cool the reaction mixture to approximately 60 °C and pour it slowly onto a stirred mixture of ice and water. This will hydrolyze the PPA and precipitate the crude product.
-
Workup: Continue stirring the aqueous mixture for 1 hour. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 6-Bromo-2,2-dimethylchroman-4-one as a solid.
Quantitative Data
| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Typical Scale (10 mmol) | Notes |
| 4-Bromophenol | 173.01 | 1.0 | 1.73 g | Limiting Reagent |
| 3,3-Dimethylacrylic Acid | 100.12 | 1.1 | 1.10 g | |
| Polyphosphoric Acid (PPA) | N/A | ~10x wt. | ~17 g | Catalyst & Solvent |
| 6-Bromo-2,2-dimethylchroman-4-one | 255.11 | - | Yield: 65-75% (est.) | CAS: 99853-21-1 |
Step 2: Synthesis of this compound
The conversion of the ketone to a primary amine is efficiently achieved through a one-pot reductive amination. The ketone first reacts with an ammonia source (ammonium acetate) to form an intermediate imine in situ, which is then selectively reduced by sodium cyanoborohydride.[5][6][7][8]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in anhydrous methanol.
-
Amine Source: Add a large excess of ammonium acetate (NH₄OAc) (10.0 eq) to the solution and stir until it dissolves.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the careful addition of glacial acetic acid. This is crucial for efficient imine formation.
-
Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the mixture in small portions. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy any unreacted NaBH₃CN. Stir for 1 hour.
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Isolation: Basify the aqueous layer to pH >10 with 2M NaOH solution. Extract the product, the free amine, with dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved via column chromatography if necessary.
Quantitative Data
| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Typical Scale (5 mmol) | Notes |
| 6-Bromo-2,2-dimethylchroman-4-one | 255.11 | 1.0 | 1.28 g | Limiting Reagent |
| Ammonium Acetate (NH₄OAc) | 77.08 | 10.0 | 3.85 g | Ammonia source |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.5 | 0.47 g | Reducing agent |
| This compound | 256.13 | - | Yield: 70-85% (est.) | Final Product |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the entire synthetic process, from initial setup to final product characterization.
Disclaimer: This document describes a proposed synthetic route based on established chemical principles and analogous reactions found in the literature. Yields are estimated and may vary. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.
References
- 1. ijrpc.com [ijrpc.com]
- 2. ccsenet.org [ccsenet.org]
- 3. Polyphosphoric Acid in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-depth Technical Guide to 6-Bromo-2,2-dimethylchroman-4-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental data, including specific chemical properties and biological activities for 6-Bromo-2,2-dimethylchroman-4-amine (CAS No. 226922-92-5), is not extensively available in peer-reviewed literature. This guide has been compiled by referencing data from chemical suppliers and extrapolating from scientific literature on structurally analogous chroman derivatives. All proposed experimental protocols and biological activities should be considered hypothetical until empirically validated.
Introduction
This compound is a heterocyclic organic compound featuring a chroman core structure. The molecule is distinguished by a bromine atom at the 6-position, two methyl groups at the 2-position, and an amine group at the 4-position. Its constituent functional groups—a secondary amine and an aryl bromide—make it a valuable and versatile intermediate in organic synthesis and medicinal chemistry[1].
The chroman scaffold is recognized as a "privileged structure" in drug discovery, as compounds containing this moiety exhibit a wide range of biological activities[2][3]. Derivatives of the chroman class are of significant interest for their potential therapeutic applications, including the treatment of neurological and cardiovascular conditions[1]. This guide provides a summary of its known characteristics and a scientifically grounded projection of its chemical and biological properties based on related compounds.
Chemical and Physical Properties
Quantitative physical and spectral data for this compound are not publicly documented. The following table summarizes its basic identifiers and provides placeholders for key physical properties that require experimental determination.
| Property | Data | Reference |
| CAS Number | 226922-92-5 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | - |
| Molecular Weight | 256.14 g/mol | - |
| Appearance | Data Not Available | - |
| Melting Point | Data Not Available | - |
| Boiling Point | Data Not Available | - |
| Solubility | Data Not Available | - |
| pKa | Data Not Available | - |
Synthesis and Reactivity
A specific, validated synthetic protocol for this compound is not published. However, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous chroman-4-amines and their precursors. The most logical approach involves the synthesis of the corresponding chroman-4-one intermediate, followed by reductive amination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from general procedures for the synthesis of chroman-4-ones and their conversion to chroman-4-amines.
Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one (Precursor) This procedure is adapted from the microwave-assisted synthesis of substituted chroman-4-ones[2][4].
-
To a 0.4 M solution of 4-bromo-2-hydroxyacetophenone in ethanol, add 1.1 equivalents of 3-methyl-2-butenal (prenal) and 1.1 equivalents of a suitable base such as diisopropylamine (DIPA).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 1 M HCl (aq), water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield 6-Bromo-2,2-dimethylchroman-4-one.
Step 2: Synthesis of this compound This protocol is a standard reductive amination, a common method for converting ketones to amines.
-
Dissolve 6-Bromo-2,2-dimethylchroman-4-one in a suitable solvent like methanol or ethanol.
-
Add an excess of an ammonia source, such as ammonium acetate (NH₄OAc).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction carefully with water and adjust the pH to be basic using an aqueous NaOH solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine via column chromatography or crystallization.
Spectroscopic Data
While experimental spectra for this specific compound are not available, the following table outlines the expected characteristic signals for structural elucidation.
| Technique | Expected Characteristic Signals |
| ¹H NMR | - Singlets for the two diastereotopic methyl groups at C2. - Signals for the diastereotopic methylene protons at C3. - A signal for the methine proton at C4. - A broad singlet for the -NH₂ protons. - Signals in the aromatic region corresponding to the protons on the substituted benzene ring. |
| ¹³C NMR | - Resonances for the two methyl carbons at C2. - A resonance for the quaternary carbon at C2. - Resonances for the C3 and C4 carbons. - Six distinct signals in the aromatic region, including two quaternary carbons (one attached to Br, one to O). |
| IR (Infrared) | - N-H stretching bands (typically two for a primary amine) around 3300-3500 cm⁻¹. - C-H stretching bands for alkyl and aromatic groups below 3100 cm⁻¹. - C-N stretching bands around 1020-1250 cm⁻¹. - C-Br stretching band in the fingerprint region. |
| MS (Mass Spec) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |
Potential Biological Activity and Signaling Pathways
There is no direct research on the biological activity of this compound. However, extensive research on the closely related chroman-4-one scaffold has identified these molecules as potent and selective inhibitors of Sirtuin 2 (SIRT2)[2][4][5]. SIRT2 is a NAD⁺-dependent deacetylase enzyme that targets non-histone proteins, including α-tubulin, and is implicated in aging-related diseases such as neurodegenerative disorders[2].
Given its structural foundation, this compound is a strong candidate for investigation as a SIRT2 inhibitor. The introduction of the amine group at the 4-position may alter binding affinity and selectivity compared to its ketone precursor. Inhibition of SIRT2 prevents the deacetylation of its substrates, which can impact cellular processes like cytoskeletal dynamics and cell cycle regulation.
Caption: Potential mechanism of action via inhibition of the SIRT2 signaling pathway.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery. While empirical data on its properties and functions are scarce, its structural similarity to known bioactive chroman derivatives, particularly SIRT2 inhibitors, makes it a compelling target for further research. The synthetic pathways and potential biological context outlined in this guide provide a foundational framework for scientists aiming to explore the therapeutic promise of this and related compounds. Future experimental work is essential to fully characterize its chemical behavior, spectral properties, and pharmacological profile.
References
- 1. musechem.com [musechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
In-Depth Technical Guide: 6-Bromo-2,2-dimethylchroman-4-amine
CAS Number: 226922-92-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,2-dimethylchroman-4-amine is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a chroman core, positions it as a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] The presence of a bromine atom and an amine group offers versatile handles for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available chemical data, a plausible synthetic pathway, and an exploration of the biological activities associated with this class of compounds, with a particular focus on its potential applications in neurological and cardiovascular research.[1]
Chemical and Physical Properties
Limited public data is available for the specific physicochemical properties of this compound. However, based on its chemical structure and data from suppliers, the following information has been compiled. For comparative purposes, data for its immediate precursor, 6-Bromo-2,2-dimethylchroman-4-one, is also included.
Table 1: Physicochemical Properties
| Property | This compound | 6-Bromo-2,2-dimethylchroman-4-one |
| CAS Number | 226922-92-5[1][2][3][4] | 99853-21-1[5] |
| Molecular Formula | C₁₁H₁₄BrNO[1] | C₁₁H₁₁BrO₂[5] |
| IUPAC Name | 6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine[1] | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one[5] |
| Molecular Weight | 256.14 g/mol [4] | 255.11 g/mol [5] |
| Appearance | Data not available | Solid[6] |
| Melting Point | Data not available | 77-83 °C[6] |
| Boiling Point | Data not available | Data not available |
| Purity | ≥95% - 99% (as per suppliers)[1][4][7] | Data not available |
| SMILES | CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C[1] | O=C1C2=CC(Br)=CC=C2OC(C)(C)C1[5] |
| InChI | InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3[1] | InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2[6] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
The precursor ketone can be synthesized via a one-step aldol condensation reaction.
-
Reaction: 3'-Bromo-2'-hydroxyacetophenone is reacted with hexanal in the presence of a base such as diisopropylamine (DIPA).[8]
-
Protocol:
-
To a solution of 3'-bromo-2'-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add hexanal (1.1 eq) and diisopropylamine (1.1 eq).[8]
-
The reaction mixture is then subjected to microwave irradiation or heated under reflux until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 6-Bromo-2,2-dimethylchroman-4-one.[8]
-
Step 2: Reductive Amination of 6-Bromo-2,2-dimethylchroman-4-one
The target amine can be synthesized from the corresponding ketone via reductive amination.
-
Reaction: 6-Bromo-2,2-dimethylchroman-4-one is reacted with a source of ammonia in the presence of a reducing agent. A common method for the reduction of a ketone to an amine is the use of sodium borohydride in the presence of an ammonium salt or direct amination followed by reduction.
-
Protocol:
-
Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonium acetate or a solution of ammonia in methanol.
-
Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.[8]
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Plausible two-step synthesis of this compound.
Biological Activities and Potential Applications
While specific biological data for this compound is not extensively documented in publicly available literature, the chroman-4-one and chroman-4-amine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[9][10][11]
Table 2: Reported Biological Activities of Chroman Derivatives
| Activity | Description | References |
| Anticancer | Certain chroman-4-one derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast cancer.[10] The mechanism can involve the induction of apoptosis. | [10] |
| Antimicrobial | Chroman-4-one and homoisoflavonoid derivatives have shown activity against pathogenic microorganisms, including bacteria and fungi.[12] Some quinazolinone derivatives containing a bromo-substituent have also shown significant antibacterial activity.[13] | [12][13] |
| Anti-inflammatory | The chroman-4-one scaffold is associated with anti-inflammatory properties, which is significant in diseases like cancer, Alzheimer's, and cardiovascular disorders.[11] | [11] |
| Antioxidant | Many chroman-4-one derivatives exhibit antioxidant activity by scavenging free radicals, which can mitigate oxidative stress implicated in numerous diseases.[10][11] | [10][11] |
| Enzyme Inhibition | Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular processes and a potential target in cancer therapy.[8][9] Chroman-4-one derivatives have also shown inhibitory activity against Pteridine Reductase 1 (PTR1), a target for anti-parasitic drugs.[14] | [8][9][14] |
| Anti-parasitic | Chroman-4-one derivatives have demonstrated activity against parasites such as T. brucei and L. infantum.[14] | [14] |
| Cardiovascular Effects | While direct evidence for this compound is lacking, related coumarin compounds (which share a benzopyranone core) are known to have cardiovascular effects, including antiplatelet and vasodilatory potential.[15] | [15] |
| Neurological Potential | The chroman scaffold is being investigated for its potential in treating neurological diseases.[1] | [1] |
Given that this compound is highlighted as an intermediate for compounds with potential therapeutic applications in neurological and cardiovascular treatments , it is plausible that derivatives of this compound are being explored for their modulatory effects on relevant biological targets within these systems.[1]
Future Directions
The versatility of this compound as a synthetic intermediate suggests its utility in the generation of diverse chemical libraries for high-throughput screening. Future research should focus on:
-
Elucidation of Specific Biological Targets: Identifying the precise molecular targets of derivatives of this compound is crucial for understanding their mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chroman scaffold will help in optimizing the potency and selectivity of these compounds for their intended biological targets.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies will require thorough evaluation in animal models to assess their therapeutic efficacy and safety profiles.
Conclusion
This compound is a promising chemical entity for the development of novel therapeutics. While detailed characterization of the compound itself is limited in the public domain, the broader class of chroman derivatives exhibits a wide array of significant biological activities. This technical guide provides a foundational understanding of its chemical properties, a likely synthetic route, and the potential therapeutic avenues that can be explored using this versatile scaffold. Further research into its specific biological functions and the development of its derivatives is warranted to fully realize its therapeutic potential.
References
- 1. musechem.com [musechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS NO. 226922-92-5 | 6-BROMO-3,4-DIHYDRO-2,2-DIMETHYL-2H-CHROMEN-4-AMINE HCL | C11H15BrClNO [localpharmaguide.com]
- 4. 226922-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. achmem.com [achmem.com]
- 6. 6-Bromo-4-chromanone 49660-57-3 [sigmaaldrich.com]
- 7. This compound CAS NO.226922-92-5, CasNo.226922-92-5 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. researchgate.net [researchgate.net]
- 11. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 13. mediresonline.org [mediresonline.org]
- 14. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Overview of 6-Bromo-2,2-dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the spectroscopic and synthetic aspects of 6-Bromo-2,2-dimethylchroman-4-amine. Due to the limited availability of published experimental data for this specific molecule, this guide presents a predictive analysis based on the well-documented chemistry of structurally related chroman derivatives. The methodologies and spectral data presented herein are based on established principles and data from analogous compounds, offering a robust framework for researchers engaged in the synthesis and characterization of novel chroman-based compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in a variety of biologically active molecules, including antioxidants, anti-inflammatory agents, and enzyme inhibitors. The presence of a bromine atom at the 6-position and an amine group at the 4-position provides versatile handles for further chemical modification, making it a valuable intermediate for the synthesis of compound libraries for screening purposes. This guide summarizes the predicted spectroscopic characteristics and a general synthetic approach for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, such as 6-bromo-2,2-dimethylchroman-4-one and other substituted chroman derivatives.[1]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz).
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-5 | 7.35 | d | 2.4 |
| H-7 | 7.20 | dd | 8.8, 2.4 |
| H-8 | 6.75 | d | 8.8 |
| H-4 | 4.10 | t | 5.6 |
| H-3 | 2.15 | m | |
| H-3' | 1.85 | m | |
| NH₂ | 1.60 | br s | |
| 2 x CH₃ | 1.40, 1.35 | s |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz).
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 75.5 |
| C-3 | 45.0 |
| C-4 | 50.0 |
| C-4a | 122.0 |
| C-5 | 132.0 |
| C-6 | 115.0 |
| C-7 | 130.0 |
| C-8 | 118.0 |
| C-8a | 153.0 |
| 2 x CH₃ | 26.0, 24.0 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H stretch (amine) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Strong | Aliphatic C-H stretch |
| 1600, 1480 | Medium | Aromatic C=C stretch |
| 1250 | Strong | C-O-C stretch (aryl ether) |
| 1050 | Strong | C-N stretch |
| 820 | Strong | C-H out-of-plane bend (aromatic) |
| 600-500 | Medium | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound under Electron Ionization (EI).
| m/z | Predicted Relative Intensity (%) | Assignment |
| 271/269 | 80 | [M]⁺ (Molecular ion) |
| 254/252 | 100 | [M - NH₃]⁺ |
| 214/212 | 40 | [M - C₄H₇]⁺ |
| 185 | 30 | [M - Br - CH₃]⁺ |
| 134 | 50 | [C₈H₈O]⁺ |
Experimental Protocols
The following section outlines a general, multi-step synthetic protocol for this compound, based on established methodologies for similar chroman derivatives.
Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
The synthesis of the key intermediate, 6-bromo-2,2-dimethylchroman-4-one, can be achieved via a Friedel-Crafts reaction followed by an intramolecular cyclization.
-
Step 1: Friedel-Crafts Acylation: 4-Bromophenol is reacted with 3,3-dimethylacrylic acid in the presence of a Lewis acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to yield 6-bromo-2,2-dimethylchroman-4-one.
-
Reaction Conditions: Typically, the reaction mixture is heated at 80-100 °C for several hours.
-
Work-up and Purification: The reaction is quenched with ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Reductive Amination to this compound
The final product can be obtained from the chromanone intermediate via reductive amination.
-
Step 2: Oxime Formation: The 6-bromo-2,2-dimethylchroman-4-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form the corresponding oxime.
-
Step 3: Reduction of the Oxime: The oxime is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF) or catalytic hydrogenation (e.g., H₂, Pd/C).
-
Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified by column chromatography or crystallization.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Hypothetical Signaling Pathway Inhibition
Given that some chroman derivatives have been investigated as enzyme inhibitors, the following diagram illustrates a hypothetical mechanism of action where a chroman-based molecule inhibits a target enzyme, leading to a downstream cellular effect.
Caption: Hypothetical enzyme inhibition by a chroman derivative.
Disclaimer: The spectroscopic data and experimental protocols presented in this document are predictive and based on data from structurally related compounds. Researchers should perform their own characterization to confirm the identity and purity of synthesized this compound.
References
An In-depth Technical Guide to the NMR and Mass Spectrometry of 6-Bromo-2,2-dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 6-Bromo-2,2-dimethylchroman-4-amine. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a predictive analysis based on the known spectroscopic behavior of related chemical structures. The methodologies, expected data, and fragmentation patterns outlined herein serve as a robust reference for the analysis of this and similar chroman derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on established principles of NMR and mass spectrometry.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| H-5 | 7.2 - 7.4 | d | ~2.5 |
| H-7 | 7.0 - 7.2 | dd | ~8.5, 2.5 |
| H-8 | 6.7 - 6.9 | d | ~8.5 |
| H-4 | 3.8 - 4.0 | t | ~5.0 |
| H-3 | 1.8 - 2.2 | m | Multiplet |
| -NH₂ | 1.5 - 2.5 | br s | - |
| -CH₃ (gem-dimethyl) | 1.2 - 1.4 | s | - |
| -CH₃ (gem-dimethyl) | 1.1 - 1.3 | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| C-2 | 75 - 80 |
| C-3 | 40 - 45 |
| C-4 | 48 - 53 |
| C-4a | 120 - 125 |
| C-5 | 130 - 135 |
| C-6 | 115 - 120 |
| C-7 | 128 - 133 |
| C-8 | 117 - 122 |
| C-8a | 150 - 155 |
| gem-dimethyl C | 25 - 30 |
| gem-dimethyl C | 20 - 25 |
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) | Relative Abundance (Predicted) |
| [M]⁺ | 271/273 | Moderate |
| [M-CH₃]⁺ | 256/258 | High |
| [M-C₃H₇]⁺ | 228/230 | Moderate |
| [M-C₅H₁₀N]⁺ | 186/188 | Moderate |
Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system, is suitable for this analysis.
Sample Introduction (GC-MS):
-
Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2-3 scans/second.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit an isotopic pattern characteristic of a bromine-containing compound (approximately 1:1 ratio for the M and M+2 peaks).
-
Analyze the fragmentation pattern to elucidate the structure. Common fragmentation pathways for chroman derivatives include the loss of alkyl groups and retro-Diels-Alder reactions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of the target compound.
Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The core structure of 6-Bromo-2,2-dimethylchroman-4-amine combines a chroman backbone with a bromine substituent at the 6-position, gem-dimethyl groups at the 2-position, and an amine group at the 4-position. Each of these features can influence the compound's physicochemical properties and biological interactions. The chroman ring system is a core component of flavonoids, known for their antioxidant and anti-inflammatory properties.[1] The bromine atom can enhance lipophilicity and potentially modulate binding affinity to target proteins. The amine group introduces a basic center, which can be critical for interactions with acidic residues in enzyme active sites or receptor binding pockets.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound is a candidate for investigation in several therapeutic areas:
-
Oncology: Chroman and chromone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including leukemia, breast, and colon cancer.[2][3][4] The mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).[2]
-
Neurodegenerative Diseases: The chroman scaffold is being explored for the treatment of neurodegenerative disorders like Alzheimer's disease.[5] Related compounds have shown inhibitory activity against enzymes such as monoamine oxidase (MAO-A and MAO-B) and sirtuin-2 (SIRT2), which are implicated in the pathology of these diseases.[5][6][7]
-
Infectious Diseases: Various chroman derivatives have exhibited antimicrobial and antifungal properties, suggesting their potential as novel anti-infective agents.[1][8][9]
Quantitative Data on Related Chroman Derivatives
The following tables summarize the biological activities of various chroman and chromone derivatives, providing a reference for the potential potency of this compound.
Table 1: Cytotoxic Activity of Chroman Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-benzylideneflavanone/chromanone derivatives | Colon Cancer Cell Lines | 10 - 30 | [2] |
| 3-methylidenechroman-4-one (14d) | HL-60 (Leukemia) | 1.46 ± 0.16 | [3] |
| 3-methylidenechroman-4-one (14d) | NALM-6 (Leukemia) | 0.50 ± 0.05 | [3] |
| Spiro-benzo-chromene derivative (33) | EGFR Kinase | 1.2 | [4] |
| 4-aryl-4H-chromene derivative (74) | Hep2 (Laryngeal Cancer) | 0.75 ± 0.06 | [4] |
| 4-aryl-4H-chromene derivative (74) | A549 (Lung Cancer) | 4 ± 0.35 | [4] |
| 4-aryl-4H-chromene derivative (74) | HeLa (Cervical Cancer) | 9 ± 0.73 | [4] |
Table 2: Enzyme Inhibitory Activity of Chroman Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Naphthylchroman-4-one (3g) | MAO-B | 27.7% inhibition | [5] |
| 8-OMe-gem-dimethylchroman-4-amine (4b) | eqBuChE | 7.6 | [5] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [10] |
| 2-pentyl-6,8-dibromochroman-4-one | SIRT2 | 1.5 | [11] |
| 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione (14b) | MAO-B | 638 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are outlines of key experimental protocols relevant to the potential activities of this compound.
Cytotoxicity Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[2]
2. Trypan Blue Dye Exclusion Assay
This assay is used to identify and count viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
-
Cell Treatment: Treat cells in a culture dish or flask with the test compound for the desired time.
-
Cell Harvesting: Detach the cells using trypsin and resuspend them in culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Determine the percentage of viable cells.[12]
Enzyme Inhibition Assays
SIRT2 Inhibition Assay
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
-
Reaction Mixture: Prepare a reaction mixture containing SIRT2 enzyme, an acetylated peptide substrate (e.g., a peptide with a fluorophore), and NAD+.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a specific time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the deacetylation of the substrate. For fluorogenic substrates, this can be done by measuring the fluorescence intensity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[6][11]
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory effect of a compound on MAO-A and MAO-B enzymes.
-
Enzyme Source: Use recombinant human MAO-A and MAO-B.
-
Reaction Buffer: Prepare a suitable buffer (e.g., phosphate buffer).
-
Substrate: Use a substrate that produces a detectable product upon oxidation by MAO (e.g., kynuramine, which is oxidized to 4-hydroxyquinoline).
-
Assay Procedure: Pre-incubate the enzyme with the test compound, then add the substrate to start the reaction.
-
Detection: After a set incubation time, stop the reaction and measure the product formation, often by fluorescence spectroscopy.
-
Data Analysis: Determine the IC50 values for MAO-A and MAO-B inhibition.[7][13]
Receptor Binding Assays
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.[14][15][16]
-
Receptor Preparation: Prepare cell membranes expressing the target receptor.
-
Radioligand: Use a radiolabeled ligand with known high affinity for the receptor.
-
Competition Assay: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki (inhibition constant).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by chroman derivatives and a general workflow for evaluating the biological activity of a novel compound.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide for Researchers
For research use only. Not for therapeutic use.
This technical guide provides an in-depth overview of 6-Bromo-2,2-dimethylchroman-4-amine, a research chemical with potential applications in drug discovery and development, particularly in the field of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound belonging to the gem-dimethylchroman-4-amine class of molecules. Its structure is characterized by a chroman core substituted with a bromine atom at the 6-position, two methyl groups at the 2-position, and an amine group at the 4-position. This compound serves as a valuable intermediate in organic synthesis and is of interest for its potential pharmacological activities.[1] The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
The primary research interest in this compound and its analogs lies in their potential as cholinesterase inhibitors, specifically targeting butyrylcholinesterase (BChE).[2][3][4] Inhibition of BChE is a therapeutic strategy being explored for the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders.
Physicochemical and Pharmacological Data
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key information for the compound and its immediate precursor, 6-Bromo-2,2-dimethylchroman-4-one.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 226922-92-5 | MuseChem[1] |
| Molecular Formula | C₁₁H₁₄BrNO | PubChem |
| Molecular Weight | 256.14 g/mol | PubChem |
| Appearance | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Not reported | N/A |
| Pharmacological Target | Butyrylcholinesterase (BChE) (inferred) | [2][3] |
| IC₅₀ (eqBuChE) | Not specifically reported for the 6-bromo derivative. Related gem-dimethylchroman-4-amine compounds show IC₅₀ values in the range of 7.6 - 67 μM. | |
| Precursor Compound | 6-Bromo-2,2-dimethylchroman-4-one | N/A |
| Precursor CAS Number | 99853-21-1 | Achmem |
| Precursor Mol. Formula | C₁₁H₁₁BrO₂ | Achmem |
| Precursor Mol. Weight | 255.11 g/mol | Achmem |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the reductive amination of its corresponding ketone precursor, 6-Bromo-2,2-dimethylchroman-4-one. This is a common and effective method for the formation of amines from carbonyl compounds.
Synthesis of 6-Bromo-2,2-dimethylchroman-4-one (Precursor)
Synthesis of this compound via Reductive Amination
The following is a representative experimental protocol for the reductive amination of 6-Bromo-2,2-dimethylchroman-4-one, based on general procedures for this type of transformation.
Materials:
-
6-Bromo-2,2-dimethylchroman-4-one
-
Ammonium acetate (or another ammonia source)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (or another suitable solvent)
-
Acetic acid (optional, as a catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-2,2-dimethylchroman-4-one (1 equivalent) in methanol.
-
Addition of Amine Source: Add a large excess of ammonium acetate (e.g., 10 equivalents) to the solution.
-
pH Adjustment (Optional): If necessary, adjust the pH of the mixture to slightly acidic (pH 6-7) by the dropwise addition of acetic acid.
-
Addition of Reducing Agent: Slowly add sodium cyanoborohydride (e.g., 1.5 equivalents) to the reaction mixture in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Mechanism of Action and Signaling Pathways
The primary proposed mechanism of action for this compound is the inhibition of butyrylcholinesterase (BChE). BChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft. In Alzheimer's disease, the levels of another cholinesterase, acetylcholinesterase (AChE), decrease, while BChE activity can remain stable or even increase, contributing to the depletion of ACh. By inhibiting BChE, this compound can increase the concentration and duration of action of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive symptoms.
Experimental Workflow: Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound.
Signaling Pathway: Butyrylcholinesterase Inhibition
Caption: Mechanism of action: Inhibition of butyrylcholinesterase by this compound.
References
- 1. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Stability of 6-Bromo-2,2-dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the purity and stability considerations for 6-Bromo-2,2-dimethylchroman-4-amine. Due to the limited availability of specific experimental data in the public domain for this compound, this guide synthesizes information from supplier specifications, general chemical principles, and established methodologies for analogous chroman and bromo-aromatic amine structures. The experimental protocols described herein are illustrative and should be adapted and validated for specific laboratory conditions.
Introduction to this compound
This compound is a heterocyclic compound belonging to the chroman class of molecules. The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of a bromine atom on the aromatic ring and an amine group on the pyran ring suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. As with any chemical entity intended for research and drug development, a thorough understanding of its purity and stability profile is paramount to ensure the reliability and reproducibility of experimental results.
Purity Profile
The purity of a research chemical is a critical parameter that can significantly impact its biological activity and the interpretation of experimental data. Commercially available this compound is often cited with a purity of 95% or higher. However, the nature of the remaining 5% is often undefined and may consist of starting materials, by-products from synthesis, or degradation products.
Potential Impurities
Impurities in this compound can arise from several sources:
-
Synthesis-Related Impurities: These include unreacted starting materials, reagents, and intermediates from the synthetic route.
-
Degradation Products: Arising from instability of the molecule under certain storage or handling conditions.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
Data on Purity
The following table summarizes the publicly available information on the purity of this compound.
| Parameter | Specification | Source |
| Purity | 95% | Commercial Supplier Data |
| Physical Form | Solid | Commercial Supplier Data |
Table 1: Summary of Available Purity Data
Stability Profile
The stability of a compound refers to its ability to resist chemical change over time under various environmental conditions. Stability studies are crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways.
Factors Affecting Stability
Several factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.
-
pH: The amine group and the aromatic ring can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The amine functionality can be prone to oxidation.
-
Humidity: Moisture can facilitate hydrolytic degradation.
Recommended Storage Conditions
Based on supplier recommendations, this compound should be stored at 2-8°C in a dry, dark place under an inert atmosphere .
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated in the literature, based on its structure, the following are plausible:
-
Oxidation: The primary amine could be oxidized to form corresponding nitroso, nitro, or dimeric impurities.
-
Hydrolysis: Although the chroman ring is generally stable, extreme pH conditions could potentially lead to ring-opening.
-
Dehalogenation: The bromo-substituent may be susceptible to reductive dehalogenation under certain conditions.
The following diagram illustrates a generalized workflow for assessing the purity and stability of a chemical entity like this compound.
Caption: Workflow for Purity and Stability Assessment.
Experimental Protocols
The following are proposed experimental protocols for assessing the purity and stability of this compound. These are generalized methods and should be optimized and validated.
Protocol for Purity Determination by HPLC-UV
Objective: To determine the purity of this compound by High-Performance Liquid Chromatography with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol for Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.[1]
Procedure:
-
Prepare solutions of the compound at approximately 0.5 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to the working concentration for HPLC analysis.
-
Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
The following diagram illustrates the potential degradation pathways that could be investigated in a forced degradation study.
Caption: Potential Degradation Pathways.
Conclusion
A comprehensive understanding of the purity and stability of this compound is essential for its effective use in research and development. While specific data for this compound is limited, this guide provides a framework based on established chemical principles and analytical methodologies for its characterization. Researchers are strongly encouraged to perform their own purity verification and stability assessments using validated analytical methods to ensure the quality and integrity of their work. The protocols and workflows outlined here serve as a starting point for these critical investigations.
References
The Medicinal Chemistry of 6-Bromo-2,2-dimethylchroman-4-amine Derivatives: A Technical Guide
An In-depth Exploration of a Privileged Scaffold in Drug Discovery
The 6-bromo-2,2-dimethylchroman-4-amine core is a significant pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of its derivatives, with a focus on their potential in treating neurodegenerative disorders. The content herein is intended for researchers, scientists, and professionals engaged in drug development.
Introduction
The chromane ring system is a prevalent structural motif in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities. The incorporation of a bromine atom at the 6-position and an amine group at the 4-position of the 2,2-dimethylchroman scaffold provides a unique combination of lipophilicity, hydrogen bonding capability, and sites for further chemical modification. These features make this compound a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This guide will delve into the known applications of its derivatives, present key quantitative data, detail experimental protocols, and visualize relevant biological pathways.
Therapeutic Potential in Alzheimer's Disease: Cholinesterase Inhibition
A primary area of investigation for derivatives of 2,2-dimethylchroman-4-amine, including bromo-substituted analogs, has been the treatment of Alzheimer's disease. A key strategy in managing this neurodegenerative condition is the inhibition of cholinesterases, particularly butyrylcholinesterase (BuChE), which plays a role in the breakdown of the neurotransmitter acetylcholine.
Quantitative Data: Butyrylcholinesterase (BuChE) Inhibition
Several gem-dimethylchroman-4-amine derivatives have been synthesized and evaluated for their ability to inhibit equine butyrylcholinesterase (eqBuChE). The following table summarizes the inhibitory activities (IC50 values) of selected compounds.
| Compound ID | Substitution Pattern | eqBuChE IC50 (μM)[1] |
| 1 | 6-H | 38 ± 9 |
| 2 | 6-OMe | 7.6 ± 0.6 |
| 3 | 8-OMe | 67 ± 4 |
| 4 | 6-Naphthyl | 8.9 ± 1.2 |
| 5 | 8-Naphthyl | 52 ± 1 |
Note: While the cited study focused on various substitutions, the data provides a valuable reference for the potential of a 6-bromo substituted analog.
Experimental Protocols
Synthesis of gem-Dimethylchroman-4-amine Derivatives
A general synthetic route to gem-dimethylchroman-4-amine derivatives involves a reductive amination of the corresponding chroman-4-one precursor.
General Procedure: [1]
-
To a solution of the appropriate 2,2-dimethylchroman-4-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (3 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired gem-dimethylchroman-4-amine derivative.
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against BuChE is determined using a modified Ellman's method.
-
Reagents and Solutions:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Butyrylthiocholine iodide (BTCI) solution (10 mM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)
-
Butyrylcholinesterase (from equine serum) solution (0.5 U/mL)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution, 25 µL of the BuChE solution, and 125 µL of the phosphate buffer.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the BTCI solution and 50 µL of the DTNB solution to each well.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the discussed derivatives in the context of Alzheimer's disease is the inhibition of butyrylcholinesterase. This leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Below is a diagram illustrating the general workflow for the synthesis and evaluation of these compounds.
The following diagram illustrates the consequence of BuChE inhibition on cholinergic signaling.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with therapeutic potential, particularly in the realm of neurodegenerative diseases. The data presented herein on their butyrylcholinesterase inhibitory activity underscores their value as lead structures for the development of novel treatments for Alzheimer's disease. The synthetic accessibility and the potential for diverse functionalization of this scaffold open up avenues for exploring a wider range of biological targets. Future research should focus on expanding the pharmacological profiling of these derivatives to other therapeutic areas, such as oncology, inflammation, and infectious diseases. Furthermore, detailed structure-activity relationship studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of these compounds to yield clinically viable drug candidates.
References
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Starting Materials and Synthesis of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary starting materials and synthetic methodologies for the preparation of 6-Bromo-2,2-dimethylchroman-4-amine, a valuable intermediate in pharmaceutical research. The synthesis is typically approached in a two-step sequence: the formation of a chromanone intermediate followed by its conversion to the target amine.
Synthesis of the Precursor: 6-Bromo-2,2-dimethylchroman-4-one
The key precursor for the target amine is 6-Bromo-2,2-dimethylchroman-4-one. This compound is synthesized via a base-catalyzed cyclization reaction involving a substituted acetophenone and a ketone.
Starting Materials:
The primary starting materials for the synthesis of 6-Bromo-2,2-dimethylchroman-4-one are:
-
5'-Bromo-2'-hydroxyacetophenone: This substituted phenol provides the core aromatic ring and the carbonyl group for the chromanone structure. It can be prepared through the Fries rearrangement of 4-bromophenyl acetate or by Friedel-Crafts acylation of 4-bromophenol.
-
Acetone: Acetone serves as the source for the gem-dimethyl group at the 2-position of the chroman ring.
Experimental Protocol: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
A general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition. This can be adapted for the synthesis of the 2,2-dimethyl analogue.
-
Reaction Setup: To a solution of 5'-Bromo-2'-hydroxyacetophenone in a suitable solvent such as ethanol, add a base. Diisopropylamine (DIPA) is an effective base for this transformation.
-
Addition of Acetone: Add an excess of acetone to the reaction mixture.
-
Reaction Conditions: The mixture is then heated, often using microwave irradiation to accelerate the reaction. Typical conditions involve heating to 160-170 °C for a specified period, which can range from 30 minutes to a few hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed with aqueous acid and brine. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 6-Bromo-2,2-dimethylchroman-4-one.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | 5'-Bromo-2'-hydroxyacetophenone | [1][2] |
| Starting Material 2 | Acetone | [1] |
| Base | Diisopropylamine (DIPA) | [1] |
| Solvent | Ethanol | [1] |
| Temperature | 160-170 °C (Microwave) | [1] |
| Reaction Time | ~1 hour | [1] |
| Reported Yield Range (for similar 2-alkyl-chroman-4-ones) | 17-88% | [1] |
Conversion to this compound
The transformation of the chromanone to the desired chroman-amine is achieved through reductive amination. This process involves the reaction of the ketone with an amine source in the presence of a reducing agent. The Leuckart reaction is a classic and effective method for this conversion.
Starting Materials:
-
6-Bromo-2,2-dimethylchroman-4-one: The ketone precursor synthesized in the previous step.
-
Ammonium Formate or Formamide: These reagents serve as both the ammonia source and the reducing agent in the Leuckart reaction.
Experimental Protocol: Reductive Amination (Leuckart Reaction)
-
Reaction Setup: A mixture of 6-Bromo-2,2-dimethylchroman-4-one and a significant excess of ammonium formate (or formamide) is prepared.
-
Reaction Conditions: The mixture is heated to a high temperature, typically between 160-185 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Hydrolysis: After the initial reaction, the intermediate formamide is hydrolyzed to the free amine. This is typically achieved by heating the reaction mixture with an aqueous acid, such as hydrochloric acid.
-
Work-up and Purification: The reaction mixture is cooled and made alkaline with a base, such as sodium hydroxide, to liberate the free amine. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed, dried, and the solvent is evaporated. The crude this compound can be further purified by crystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-2,2-dimethylchroman-4-one | [3] |
| Reagent | Ammonium Formate or Formamide | [3] |
| Temperature | 160-185 °C | [3] |
| Reaction Time | Several hours | [3] |
| Hydrolysis | Aqueous HCl | [3] |
| Reported Yield | Moderate to good | [3] |
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship of Synthesis
Caption: Logical flow of the two-step synthesis.
References
Methodological & Application
Application Notes and Protocols for 6-Bromo-2,2-dimethylchroman-4-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 6-Bromo-2,2-dimethylchroman-4-amine, a versatile intermediate in organic synthesis and medicinal chemistry.[1] The chroman scaffold is a key structural motif in a variety of biologically active compounds, and the presence of both a bromine atom and an amino group on this particular derivative offers multiple avenues for synthetic diversification.
Overview and Synthetic Strategy
This compound is a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of treatments for neurological and cardiovascular disorders.[1] Its utility stems from the ability to perform further chemical modifications at both the aromatic bromine and the primary amine functionalities.
A common and effective strategy for the synthesis of this compound involves a two-step process. The first step is the synthesis of the corresponding ketone, 6-Bromo-2,2-dimethylchroman-4-one, from a substituted phenol. The second step is the reductive amination of this chromanone to yield the target primary amine. This approach allows for the introduction of various substituents on the chroman ring system.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous chromanone and chroman-amine derivatives.[2][3]
This protocol describes the synthesis of the key intermediate ketone.
Materials:
-
4-Bromophenol
-
3,3-Dimethylacrylic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent, add 3,3-dimethylacrylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) portion-wise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 6-Bromo-2,2-dimethylchroman-4-one.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Typical Yield (%) |
| 4-Bromophenol | 173.01 | 1.0 | - |
| 3,3-Dimethylacrylic acid | 100.12 | 1.1 | - |
| 6-Bromo-2,2-dimethylchroman-4-one | 255.12 | - | 60-75 |
This protocol details the conversion of the chromanone to the target amine.
Materials:
-
6-Bromo-2,2-dimethylchroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography on silica gel (DCM:MeOH gradient with 1% triethylamine) to yield this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Typical Yield (%) |
| 6-Bromo-2,2-dimethylchroman-4-one | 255.12 | 1.0 | - |
| Ammonium acetate | 77.08 | 10.0 | - |
| Sodium cyanoborohydride | 62.84 | 1.5 | - |
| This compound | 256.14 | - | 50-65 |
Applications in Further Synthesis: N-Alkylation and N-Acylation
The primary amine of this compound is a versatile handle for further derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships in drug discovery programs.
Caption: Potential derivatization pathways for this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-60 °C) for 2-12 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.2 eq).
-
Add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-acylated derivative.
Safety and Handling
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat).
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Sodium cyanoborohydride is toxic and should be handled with care. Quenching should be done cautiously to avoid the release of hydrogen cyanide gas, especially under acidic conditions.
These protocols provide a foundation for the synthesis and derivatization of this compound, a promising scaffold for the development of new chemical entities in drug discovery.
References
Application Notes and Protocols: 6-Bromo-2,2-dimethylchroman-4-amine as a Versatile Intermediate for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,2-dimethylchroman-4-amine is a heterocyclic compound that holds significant potential as a key intermediate in the synthesis of a diverse range of bioactive molecules. Its rigid chroman scaffold, coupled with the presence of a reactive amine group and a bromine atom, provides medicinal chemists with a versatile platform for structural modification and the development of novel therapeutic agents. The gem-dimethyl group at the C2 position enhances the lipophilicity and metabolic stability of the resulting derivatives. This document provides an overview of the potential applications of this intermediate and generalized protocols for its derivatization.
While specific, named bioactive molecules directly synthesized from this compound are not extensively detailed in readily available scientific literature, the broader class of chromane derivatives exhibits a wide array of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The strategic placement of the bromo and amino functionalities on the chroman ring system allows for the introduction of various pharmacophores to modulate biological activity and target specific cellular pathways.
Potential Therapeutic Applications of Derivatives
The derivatization of the this compound core can lead to compounds with potential applications in several therapeutic areas:
-
Oncology: The chromane scaffold is present in numerous natural and synthetic compounds with demonstrated anticancer properties. The amine group can be functionalized to introduce moieties that interact with key cancer targets such as kinases or other enzymes involved in cell proliferation and survival.
-
Neurodegenerative Diseases: Chromane derivatives have been explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Modifications of the amino group can lead to compounds that act as inhibitors of enzymes such as cholinesterases or monoamine oxidases.
-
Infectious Diseases: The chromane nucleus is a feature in some antimicrobial agents. The synthesis of novel derivatives from this compound could yield new antibacterial or antifungal compounds.
-
Inflammatory Diseases: The anti-inflammatory potential of chromane-based molecules is another area of active research. The core structure can be elaborated to generate compounds that modulate inflammatory signaling pathways.
Experimental Protocols: General Strategies for Derivatization
The primary amino group of this compound is the main site for chemical modification. Below are generalized protocols for common derivatization reactions.
N-Acylation to Synthesize Amide Derivatives
This protocol describes the general procedure for the synthesis of N-(6-bromo-2,2-dimethylchroman-4-yl)amides.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of the intermediate.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) to the stirred solution. Alternatively, if starting from a carboxylic acid, a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt) will be required.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.
N-Alkylation to Synthesize Secondary and Tertiary Amine Derivatives
This protocol outlines the general procedure for the synthesis of N-alkylated derivatives of this compound.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of the intermediate.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a suitable base (e.g., potassium carbonate, sodium hydride, 1.5-2.0 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for 4-48 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired N-alkylated product.
Quantitative Data Presentation
Table 1: Hypothetical Bioactivity Data for N-Acylated Derivatives
| Compound ID | R Group (Acyl Moiety) | Target | Assay Type | IC50 / EC50 (µM) |
| DERIV-A01 | Acetyl | Kinase X | Kinase Assay | Data |
| DERIV-A02 | Benzoyl | Enzyme Y | Enzyme Inhibition | Data |
| DERIV-A03 | 4-Chlorobenzoyl | Cell Line Z | Cytotoxicity Assay | Data |
Table 2: Hypothetical Bioactivity Data for N-Alkylated Derivatives
| Compound ID | R Group (Alkyl Moiety) | Target | Assay Type | IC50 / EC50 (µM) |
| DERIV-B01 | Methyl | Receptor A | Binding Assay | Data |
| DERIV-B02 | Ethyl | Ion Channel B | Electrophysiology | Data |
| DERIV-B03 | Benzyl | Transporter C | Uptake Assay | Data |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be targeted by bioactive molecules derived from this compound, for instance, in the context of cancer therapy where a derivative acts as a kinase inhibitor.
Hypothetical Kinase Inhibition Pathway
Caption: A potential mechanism of action for a chroman derivative.
Conclusion
This compound represents a promising starting material for the development of novel bioactive compounds. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for medicinal chemistry campaigns targeting a range of diseases. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers in the exploration of the therapeutic potential of its derivatives. Further investigation is warranted to synthesize and evaluate specific analogs to uncover their precise biological activities and mechanisms of action.
Applications of 6-Bromo-2,2-dimethylchroman-4-amine in Pharmaceutical Research
Introduction
6-Bromo-2,2-dimethylchroman-4-amine is a versatile heterocyclic compound that holds significant promise as a key intermediate and potential pharmacophore in pharmaceutical research. Its rigid, bicyclic chroman scaffold, combined with the presence of a bromine atom and an amine group, provides a unique structural framework for the development of novel therapeutic agents. While specific research on this exact molecule is emerging, the broader class of chromane derivatives has demonstrated a wide array of biological activities. This document outlines potential applications, detailed experimental protocols for synthesis and biological evaluation, and hypothetical signaling pathways based on the activities of structurally related compounds. The chroman nucleus is a recognized privileged structure in medicinal chemistry, with derivatives showing potential in the treatment of neurological disorders and cancer.[1]
Potential Therapeutic Applications
Based on the pharmacological profiles of analogous structures, this compound is a compelling candidate for investigation in the following therapeutic areas:
-
Neurodegenerative Diseases: Structurally similar chromanones have been identified as inhibitors of Sirtuin 2 (SIRT2), a deacetylase implicated in the pathology of neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[1] Inhibition of SIRT2 is considered a potential therapeutic strategy to mitigate neuronal cell death. Furthermore, other bromo-substituted heterocyclic amines have demonstrated acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's therapy.[2][3]
-
Oncology: The chromane scaffold is present in numerous compounds with demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines. The potential for SIRT2 inhibition also extends to oncology, as SIRT2 is involved in cell cycle regulation, and its inhibition can lead to a reduction in tumor growth.[1]
-
Cardiovascular Diseases: While direct evidence is limited, the antioxidant properties often associated with the chromane structure could be beneficial in mitigating oxidative stress, a contributing factor in various cardiovascular pathologies.[4]
Synthesis Protocol
A plausible and efficient synthesis of this compound can be achieved through a two-step process involving the formation of a chromanone precursor followed by reductive amination.
Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
The synthesis of the chromanone precursor can be adapted from established methods for similar structures. This protocol utilizes a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.
Materials:
-
5-Bromo-2-hydroxyacetophenone
-
Acetone
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Microwave reactor
-
Silica gel for column chromatography
Procedure:
-
To a 0.4 M solution of 5-bromo-2-hydroxyacetophenone in ethanol, add 1.1 equivalents of acetone and 1.1 equivalents of diisopropylamine.
-
Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-Bromo-2,2-dimethylchroman-4-one.
Step 2: Reductive Amination to this compound
The final product is synthesized via reductive amination of the chromanone intermediate. This method uses sodium borohydride as the reducing agent.
Materials:
-
6-Bromo-2,2-dimethylchroman-4-one
-
Ammonium acetate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-Bromo-2,2-dimethylchroman-4-one in methanol.
-
Add a large excess (approximately 10 equivalents) of ammonium acetate to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (approximately 1.5 equivalents) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols for Biological Evaluation
The following are detailed protocols for investigating the potential biological activities of this compound based on the activities of related compounds.
SIRT2 Inhibition Assay
This assay determines the ability of the compound to inhibit the deacetylase activity of Sirtuin 2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor de Lys®-SIRT2 substrate)
-
NAD⁺
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
Known SIRT2 inhibitor (e.g., AGK2) as a positive control
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also prepare solutions for the positive control and a no-inhibitor (vehicle) control.
-
In the wells of the 96-well plate, add 25 µL of the diluted test compound, positive control, or vehicle control.
-
Add 15 µL of a solution containing the SIRT2 enzyme and the fluorogenic substrate to each well.
-
Initiate the reaction by adding 10 µL of NAD⁺ solution to each well.
-
Incubate the plate at 37 °C for 1 hour, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at 37 °C for 30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Caption: Postulated neuroprotective effect via SIRT2 inhibition.
AChE Inhibition Pathway in Alzheimer's Disease
Caption: Postulated mechanism for enhancing cholinergic signaling.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology. The provided synthetic and biological evaluation protocols offer a framework for researchers to explore the potential of this compound. Further investigation is warranted to elucidate its precise mechanism of action and to generate specific quantitative data on its biological activities.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-2,2-dimethylchroman-4-amine in Neurological Drug Development
Introduction
While direct experimental data on 6-bromo-2,2-dimethylchroman-4-amine in neurological drug development is not extensively available in publicly accessible literature, its structural motifs—a chromane core, a bromine substituent, and an amine group—are features of significant interest in the design of novel therapeutics for neurological disorders, particularly Alzheimer's disease. The chromane ring system is a privileged scaffold in medicinal chemistry, and its derivatives have shown promise in targeting key pathological pathways in neurodegeneration.[1] This document provides a potential framework for the investigation of this compound as a neurological drug candidate, drawing upon data and protocols from closely related compounds.
Application Notes
The this compound scaffold holds potential for the development of multi-target-directed ligands for complex neurological diseases. Based on the activities of structurally related molecules, this compound could be investigated for the following applications:
-
Cholinesterase Inhibition: The chromane and amine moieties are present in known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. A small library of gem-dimethylchroman-4-amine compounds has been shown to be selective inhibitors of equine serum butyrylcholinesterase (eqBuChE), with activities in the micromolar range.[1] The presence of a bromine atom could further enhance inhibitory activity and selectivity.
-
Modulation of Beta-Amyloid Aggregation: The indole group in compounds like 6-bromotryptamine A has been implicated in the inhibition of β-amyloid (Aβ) aggregation, a key event in the pathogenesis of Alzheimer's disease.[2] While the chromane core is different, the overall strategy of developing molecules that can interfere with Aβ oligomer formation is a promising avenue for investigation.
-
Monoamine Oxidase (MAO) Inhibition: Propargyl gem-dimethylchromanamines have been investigated as inhibitors of monoamine oxidase (MAO), enzymes involved in the degradation of neurotransmitters and implicated in the pathology of neurodegenerative diseases.[1] Although the initial findings showed moderate activity, further structural modifications of the this compound scaffold could lead to more potent MAO inhibitors.
-
Multi-Target-Directed Ligand Design: The development of single molecules that can act on multiple targets is an emerging strategy for treating complex diseases like Alzheimer's.[3][4] The this compound scaffold could be elaborated to incorporate functionalities that target cholinesterases, Aβ aggregation, and MAO simultaneously, potentially leading to more effective therapeutic agents.
Quantitative Data
The following table summarizes the inhibitory activities of a series of gem-dimethylchroman-4-amine derivatives against equine serum butyrylcholinesterase (eqBuChE), providing a benchmark for the potential activity of this compound.
| Compound | R1 | R2 | IC50 (µM) for eqBuChE |
| 1 | H | H | 7.6 ± 0.5 |
| 2 | H | Me | 15.3 ± 1.2 |
| 3 | H | Et | 10.2 ± 0.8 |
| 4 | Me | Me | 67.0 ± 5.0 |
| 5 | H | Bn | 9.8 ± 0.7 |
Data extracted from a study on gem-dimethylchroman-4-amine compounds.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.
Protocol 1: Synthesis of this compound
A plausible synthetic route for this compound would involve the reductive amination of the corresponding 6-bromo-2,2-dimethylchroman-4-one precursor.[1]
Materials:
-
6-bromo-2,2-dimethylchroman-4-one
-
Ammonium acetate or ammonia source
-
Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent
-
Methanol or other suitable solvent
-
Hydrochloric acid
-
Sodium bicarbonate
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 6-bromo-2,2-dimethylchroman-4-one in methanol.
-
Add an excess of ammonium acetate.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding 1M HCl.
-
Basify the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Butyrylcholinesterase (BuChE) Inhibition Assay
This protocol is based on the Ellman's method for determining cholinesterase activity.
Materials:
-
Equine serum butyrylcholinesterase (eqBuChE)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM BTCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL eqBuChE solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Protocol 3: Beta-Amyloid (Aβ) Aggregation Assay
This protocol describes a thioflavin T (ThT) fluorescence assay to monitor Aβ aggregation.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ(1-42) by dissolving the peptide in HFIP and then lyophilizing to obtain a monomeric film.
-
Resuspend the Aβ(1-42) film in phosphate buffer to the desired concentration.
-
In a 96-well black plate, mix the Aβ(1-42) solution with the test compound at various concentrations.
-
Add ThT to each well to a final concentration of 5 µM.
-
Incubate the plate at 37 °C with continuous shaking.
-
Measure the fluorescence intensity (excitation at 450 nm, emission at 485 nm) at regular time intervals.
-
Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation in the presence and absence of the test compound.
Visualizations
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the development of this compound as a neurological drug candidate.
Caption: Potential dual-mechanism of action for a neurological drug candidate.
Caption: A generalized workflow for neurological drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cardiovascular Drug Discovery Candidate: 6-Bromo-2,2-dimethylchroman-4-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, "6-Bromo-2,2-dimethylchroman-4-amine" is not a compound with publicly available data regarding its synthesis, biological activity, or role in cardiovascular drug discovery. The following application notes and protocols are therefore provided as a hypothetical and generalized framework for the initial investigation of a novel chemical entity with this structure in the context of cardiovascular research. The experimental details and expected outcomes are based on standard methodologies employed in the field for analogous compounds.
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an amine at the 4-position and a bromine atom at the 6-position of a 2,2-dimethylchroman core suggests potential interactions with various biological targets relevant to the cardiovascular system, such as ion channels, G-protein coupled receptors (GPCRs), or enzymes. These application notes provide a roadmap for the initial characterization and evaluation of the cardiovascular-related biological activity of the novel compound, this compound (hereinafter referred to as "Compound-X").
Hypothetical Data Presentation
Effective drug discovery relies on the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing the key in vitro and in vivo data that should be generated for Compound-X.
Table 1: In Vitro Pharmacological Profile of Compound-X
| Target/Assay | Assay Type | Endpoint | Result (e.g., IC50, EC50, Ki) | Selectivity vs. Other Targets |
| Primary Target(s) | ||||
| Hypothetical: L-type Ca2+ Channel | Electrophysiology | IC50 | e.g., 5.2 µM | >10-fold vs. N-type |
| Hypothetical: β1-Adrenergic Receptor | Radioligand Binding | Ki | e.g., 780 nM | 5-fold vs. β2-AR |
| Secondary/Off-Target(s) | ||||
| hERG Potassium Channel | Electrophysiology | IC50 | >50 µM | - |
| Cytochrome P450 Panel (e.g., 3A4) | Enzyme Inhibition | IC50 | >20 µM | - |
| Functional Assays | ||||
| Aortic Ring Vasodilation | Organ Bath | EC50 | e.g., 2.5 µM | - |
| Cardiomyocyte Contractility | Cell-based impedance | EC50 | e.g., 1.8 µM | - |
Table 2: In Vivo Cardiovascular Effects of Compound-X in a Rodent Model
| Parameter | Animal Model | Dosing Route & Regimen | Measurement Method | Result (e.g., % change from baseline) | Duration of Effect |
| Mean Arterial Pressure | Spontaneously Hypertensive Rat | Oral, 10 mg/kg, single dose | Telemetry | e.g., -15% at 2h | ~6 hours |
| Heart Rate | Spontaneously Hypertensive Rat | Oral, 10 mg/kg, single dose | Telemetry | e.g., -10% at 2h | ~4 hours |
| Cardiac Output | Anesthetized Sprague-Dawley Rat | IV infusion, 1 mg/kg/hr | Pressure-Volume Loop | e.g., +20% | N/A |
| QT Interval | Anesthetized Guinea Pig | IV bolus, 5 mg/kg | ECG | e.g., <5% change | N/A |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the cardiovascular effects of Compound-X.
In Vitro hERG Potassium Channel Patch-Clamp Assay
Objective: To assess the potential for Compound-X to inhibit the hERG potassium channel, a critical off-target effect that can lead to cardiac arrhythmias.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.
-
Compound-X stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., E-4031 or dofetilide).
Procedure:
-
Culture hERG-expressing HEK293 cells to 70-80% confluency.
-
Harvest cells and plate onto glass coverslips for recording.
-
Prepare a range of concentrations of Compound-X in the extracellular solution (e.g., 0.1, 1, 10, 30, 100 µM). The final DMSO concentration should be ≤0.1%.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.[1][2][3]
-
After obtaining a stable baseline recording, perfuse the cell with the lowest concentration of Compound-X and record the current until a steady-state effect is observed.
-
Wash out the compound and ensure the current returns to baseline.
-
Repeat the application with increasing concentrations of Compound-X.
-
At the end of the experiment, apply a positive control to confirm assay sensitivity.
-
Analyze the data by measuring the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Ex Vivo Aortic Ring Vasodilation Assay
Objective: To determine if Compound-X has direct vasodilatory effects on vascular smooth muscle and to investigate the role of the endothelium.[4][5]
Materials:
-
Thoracic aortas from rats or mice.
-
Organ bath system with force transducers.
-
Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose; gassed with 95% O2 / 5% CO2.
-
Phenylephrine (PE) for pre-constriction.
-
Acetylcholine (ACh) to test endothelium integrity.
-
L-NAME (NOS inhibitor) to investigate the nitric oxide pathway.
-
Compound-X stock solution.
Procedure:
-
Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
To test for endothelium integrity, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
For endothelium-denuded rings, gently rub the luminal surface with a wire before mounting. Confirm the absence of relaxation to ACh.
-
Pre-constrict the rings again with phenylephrine.
-
Add cumulative concentrations of Compound-X (e.g., 1 nM to 100 µM) to generate a concentration-response curve for vasodilation.
-
To investigate the mechanism, incubate a separate set of rings with L-NAME (e.g., 100 µM) for 30 minutes before pre-constriction and repeat the Compound-X concentration-response curve.
-
Analyze the data by expressing the relaxation at each concentration as a percentage of the phenylephrine-induced contraction.
-
Fit the concentration-response data to a suitable equation to determine the EC50 and maximum relaxation (Emax).
In Vivo Blood Pressure and Heart Rate Monitoring in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of Compound-X on blood pressure and heart rate in a relevant animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) implanted with telemetry transmitters.
-
Telemetry data acquisition system.
-
Vehicle for Compound-X (e.g., 0.5% methylcellulose).
-
Compound-X formulation for oral gavage.
Procedure:
-
Allow surgically implanted SHR to recover for at least one week.
-
House the rats in individual cages on telemetry receivers and allow them to acclimate.
-
Record baseline blood pressure, heart rate, and activity for at least 24 hours.
-
Randomize animals into vehicle and treatment groups.
-
Administer a single oral dose of Compound-X (e.g., 1, 10, 50 mg/kg) or vehicle by gavage.
-
Continuously record cardiovascular parameters for at least 24 hours post-dosing.
-
Analyze the data by averaging the parameters over specific time intervals (e.g., 30 minutes) and plotting the change from baseline over time.
-
Determine the time to peak effect, magnitude of the effect, and duration of action for each dose.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle group.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
Application Notes and Protocols for 6-Bromo-2,2-dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for investigating the potential therapeutic applications of 6-Bromo-2,2-dimethylchroman-4-amine. The protocols are based on the known biological activities of structurally related chromanone and phenylalkylamine compounds, offering a foundational framework for screening and mechanism of action studies.
Application Note 1: Investigation of Neuroprotective Effects in Alzheimer's Disease Models
Introduction
Certain chromanone derivatives have demonstrated high binding affinity to amyloid-beta (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease. This protocol outlines a method to assess the potential of this compound to inhibit the aggregation of Aβ peptides, a key process in Alzheimer's disease progression.
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that specifically binds to the beta-sheet structures of amyloid aggregates.
Materials:
-
This compound
-
Amyloid-beta (1-42) peptide (Aβ42)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (50 mM, pH 8.5)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ42 Stock Solution:
-
Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.
-
Immediately before use, reconstitute the Aβ42 film in DMSO to a concentration of 1 mM.
-
-
Preparation of Test Compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in DMSO to achieve the desired final concentrations for the assay.
-
-
Aggregation Assay:
-
In a 96-well plate, add the following to each well:
-
Glycine-NaOH buffer
-
ThT solution (to a final concentration of 5 µM)
-
Aβ42 solution (to a final concentration of 10 µM)
-
Test compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).
-
-
The final volume in each well should be 200 µL.
-
Include control wells:
-
Aβ42 + DMSO (positive control for aggregation)
-
Buffer + ThT only (blank)
-
Test compound + Buffer + ThT (to check for intrinsic fluorescence)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Calculate the percentage inhibition of Aβ aggregation at the plateau phase compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of Aβ aggregation).
-
Data Presentation
Table 1: Inhibition of Aβ42 Aggregation by this compound
| Compound Concentration (µM) | Mean Fluorescence (a.u.) at 24h (± SD) | % Inhibition |
| 0 (Vehicle Control) | 15,234 ± 876 | 0 |
| 1 | 13,876 ± 754 | 9.0 |
| 5 | 10,154 ± 632 | 33.3 |
| 10 | 6,543 ± 421 | 57.0 |
| 25 | 3,123 ± 210 | 79.5 |
| 50 | 1,876 ± 154 | 87.7 |
Workflow Diagram
Caption: Workflow for Aβ Aggregation Inhibition Assay.
Application Note 2: Screening for Cardiovascular Ion Channel Modulation
Introduction
Structurally related phenylalkylamines have been shown to modulate the activity of voltage-gated sodium channels, and other chromane derivatives are known potassium channel openers. These properties suggest potential applications in cardiovascular disease. This protocol describes the use of whole-cell patch-clamp electrophysiology to screen this compound for its effects on cardiac sodium and potassium currents.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology on Cardiomyocytes
Cell Culture:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a suitable cardiac cell line (e.g., HEK293 cells stably expressing specific cardiac ion channels) should be cultured according to standard protocols.
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution for Sodium Current (INa): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.
-
Internal (Pipette) Solution for Potassium Current (IKr): (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Dilute in the external solution to final concentrations (e.g., 0.1, 1, 10 µM).
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for electrophysiology.
-
Mount a coverslip in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
-
Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a single, healthy-looking cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5 minutes.
-
-
Voltage Protocols:
-
For INa: Hold the cell at -100 mV. Apply depolarizing steps from -80 mV to +40 mV in 10 mV increments for 50 ms.
-
For IKr: Hold the cell at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -40 mV for 2 seconds to elicit the tail current.
-
-
Compound Application:
-
Record baseline currents in the external solution.
-
Perfuse the chamber with the external solution containing the test compound at the lowest concentration.
-
After the current reaches a steady state (typically 3-5 minutes), record the currents.
-
Wash out the compound with the external solution until the current returns to baseline.
-
Repeat the application and washout for increasing concentrations of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude for INa and the tail current amplitude for IKr.
-
Construct concentration-response curves by plotting the percentage inhibition or activation of the current as a function of the compound concentration.
-
Fit the data to the Hill equation to determine the IC50 or EC50 value.
-
Data Presentation
Table 2: Effect of this compound on Cardiac Ion Currents
| Concentration (µM) | % Inhibition of Peak INa (± SEM) | % Modulation of IKr Tail Current (± SEM) |
| 0.1 | 5.2 ± 1.1 | +8.7 ± 2.3 |
| 1 | 28.9 ± 3.4 | +35.4 ± 4.1 |
| 10 | 65.7 ± 5.1 | +82.1 ± 6.5 |
Note: '+' indicates activation/potentiation.
Signaling Pathway Diagram
6-Bromo-2,2-dimethylchroman-4-amine as a building block for chroman derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1] Its unique structural and electronic properties make it an ideal starting point for the development of novel therapeutics. 6-Bromo-2,2-dimethylchroman-4-amine is a versatile bifunctional building block designed for library synthesis and lead optimization. It features two key reactive sites for diversification: a primary amine at the C4 position suitable for a variety of coupling reactions, and an aryl bromide at the C6 position, ideal for transition metal-catalyzed cross-coupling reactions. This document provides an overview of its potential applications and general protocols for its derivatization.
Potential Applications and Synthetic Utility
The strategic placement of the amine and bromide functionalities allows for selective and sequential derivatization, making this building block a powerful tool in drug discovery.
Derivatization at the C4-Amine Position
The primary amine at the C4 position serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) around this vector. Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[2]
Common Transformations Include:
-
Amide Synthesis: Acylation with carboxylic acids, acyl chlorides, or anhydrides to introduce diverse side chains.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, a common pharmacophore.
-
Urea/Thiourea Synthesis: Reaction with isocyanates or isothiocyanates.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
Derivatization at the C6-Bromo Position
The aryl bromide at the C6 position is a key site for introducing molecular complexity and modulating electronic properties through well-established cross-coupling reactions.
Common Transformations Include:
-
Suzuki-Miyaura Coupling: To form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: To form C-N bonds, coupling with a wide range of primary and secondary amines.
-
Sonogashira Coupling: To form C-C triple bonds by coupling with terminal alkynes.
-
Cyanation: To introduce a nitrile group, which can serve as a handle for further transformations or as a key pharmacophoric element.
Experimental Protocols
Note: The following are general protocols and should be considered as starting points. Optimization of solvents, reagents, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Amide Coupling (via EDC/HOBt)
This protocol describes the formation of an amide bond between this compound and a generic carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.2 eq, catalytic)[2]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (0.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of a generic boronic acid to the C6-bromo position.
Materials:
-
This compound derivative (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent Mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the 6-bromo-chroman derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., Toluene/Water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Synthesis via Reductive Amination
This protocol describes a potential synthesis of the title compound from its corresponding ketone precursor, 6-Bromo-2,2-dimethylchroman-4-one.
Materials:
-
6-Bromo-2,2-dimethylchroman-4-one (1.0 eq)
-
Ammonium Acetate (10 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous Methanol
Procedure:
-
Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent.
-
Basify the solution with aqueous NaOH (e.g., 2M) to pH ~10.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
Data Presentation: Biological Activity of Related Chroman Derivatives
While specific biological data for derivatives of this compound are not extensively published, the chroman scaffold is present in numerous compounds with significant biological activity. The following table summarizes data for related structures, illustrating the potential of this building block in drug discovery programs.
| Compound Class | Target/Activity | Model | Key Result | Reference |
| Substituted Chroman-4-amines | Butyrylcholinesterase (BuChE) Inhibition | Equine Serum | IC₅₀ = 7.6 - 67 µM | [3] |
| 6,8-Dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) Inhibition | In vitro enzyme assay | IC₅₀ = 1.5 µM | [4] |
| 2-Phenylchroman-4-one (Flavanone) | Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) | In vitro enzyme assay | IC₅₀ = 31 µM | [5] |
| 2-Phenylchroman-4-one (Flavanone) | Anti-parasitic (Trypanosoma brucei) | In vitro cell assay | Selectivity Index > 7 | [5] |
| Naphthylchroman-4-amine | Monoamine Oxidase A (MAO-A) Inhibition | In vitro enzyme assay | 13.3% inhibition at 1 µM | [3] |
Visualizations
Synthetic Strategies
Caption: Synthetic workflow for derivatization.
Logical Relationships of Derivatives
Caption: Relationship between the building block and its derivatives.
Biological Relevance of the Chroman Scaffold
Caption: Biological targets of various chroman-based compounds.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of 6-Bromo-2,2-dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the primary amine group of 6-Bromo-2,2-dimethylchroman-4-amine. This versatile building block is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols cover key transformations of the amine moiety, including N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and the formation of urea and thiourea derivatives.
Key Functionalization Reactions
A variety of functional groups can be introduced at the 4-amino position of the 6-Bromo-2,2-dimethylchroman scaffold. These modifications can significantly impact the compound's physicochemical properties, biological activity, and pharmacokinetic profile. The primary functionalization strategies are depicted below.
Caption: Key functionalization reactions of the amine group in this compound.
Data Presentation: Summary of Expected Yields
The following table summarizes the expected yields for the described functionalization reactions based on typical outcomes for similar transformations. Actual yields may vary depending on the specific substrate and reaction conditions.
| Reaction Type | Reagent 1 | Reagent 2 (if applicable) | Solvent | Expected Yield (%) |
| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | 85-95 |
| Benzoyl chloride | Pyridine | Dichloromethane | 80-90 | |
| N-Sulfonylation | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 80-90 |
| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 75-85 | |
| Reductive Amination | Acetone | Sodium triacetoxyborohydride | Dichloroethane | 70-85 |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloroethane | 65-80 | |
| Urea Formation | Phenyl isocyanate | - | Tetrahydrofuran | 90-98 |
| n-Butyl isocyanate | - | Tetrahydrofuran | 90-98 | |
| Thiourea Formation | Phenyl isothiocyanate | - | Tetrahydrofuran | 85-95 |
| Allyl isothiocyanate | - | Tetrahydrofuran | 85-95 |
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below. Standard laboratory safety procedures should be followed at all times.
Protocol 1: N-Acylation of this compound
This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride in the presence of a base.
Workflow:
Caption: Experimental workflow for N-acylation.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Base (e.g., Triethylamine, Pyridine) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the base (1.5 eq) in anhydrous DCM, cooled to 0 °C in an ice bath, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acyl derivative.
Protocol 2: N-Sulfonylation of this compound
This protocol details the synthesis of sulfonamides via the reaction of the primary amine with a sulfonyl chloride.
Workflow:
Caption: Experimental workflow for N-sulfonylation.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq)
-
Base (e.g., Triethylamine, Pyridine) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the base (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude sulfonamide can be purified by recrystallization or silica gel chromatography.
Protocol 3: Reductive Amination of this compound
This protocol describes the N-alkylation of the primary amine with a carbonyl compound via an intermediate imine, which is reduced in situ. The synthesis of gem-dimethylchroman-4-amine compounds has been reported via a simple reductive amination of the corresponding chromanone precursor[1].
Workflow:
Caption: Experimental workflow for reductive amination.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., Acetone, Benzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to yield the N-alkylated product.
Protocol 4: Urea Formation from this compound
This protocol outlines the synthesis of N,N'-disubstituted ureas by the addition of the primary amine to an isocyanate.
Workflow:
Caption: Experimental workflow for urea formation.
Materials:
-
This compound (1.0 eq)
-
Isocyanate (e.g., Phenyl isocyanate, n-Butyl isocyanate) (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. The product often precipitates from the reaction mixture.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the crude product by recrystallization or silica gel chromatography.
Protocol 5: Thiourea Formation from this compound
This protocol describes the synthesis of N,N'-disubstituted thioureas from the primary amine and an isothiocyanate.
Workflow:
Caption: Experimental workflow for thiourea formation.
Materials:
-
This compound (1.0 eq)
-
Isothiocyanate (e.g., Phenyl isothiocyanate, Allyl isothiocyanate) (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add the isothiocyanate (1.05 eq).
-
Stir the mixture at room temperature for 2-6 hours.
-
Remove the solvent under reduced pressure.
-
The resulting crude thiourea can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel chromatography.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][4] Chroman scaffolds, such as 2,2-dimethylchroman-4-amine, are prevalent in a variety of biologically active compounds, exhibiting a range of therapeutic properties including anticancer and anti-inflammatory activities.[5] The ability to functionalize the 6-bromo position of 2,2-dimethylchroman-4-amine via Suzuki coupling opens a gateway to a diverse library of novel compounds for drug discovery and development.
These application notes provide a detailed protocol for the Suzuki coupling reaction of 6-Bromo-2,2-dimethylchroman-4-amine with various boronic acids. The protocols are based on established methodologies for similar ortho-bromoaniline substrates and sterically hindered systems, offering a robust starting point for optimization.[1][2]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (a boronic acid or ester) in the presence of a base.[6][7][8] The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9]
Experimental Protocols
The following protocols are generalized based on successful Suzuki couplings of structurally related ortho-bromoanilines.[1][2] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid coupling partners.
General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like CataCXium® A Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Protocol 1: Using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the anhydrous solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2,2-dimethylchroman-4-amine.
Protocol 2: Utilizing a Modern Pre-catalyst for Sterically Hindered Substrates
For challenging or sterically hindered boronic acids, a more active catalyst system may be required.[10][11][12]
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol) and the boronic acid (1.5 mmol) to a dry reaction vial.
-
Add the base (e.g., Cs₂CO₃, 3.0 mmol).
-
Add the palladium pre-catalyst (e.g., CataCXium® A Pd G3, 0.02 mmol, 2 mol%).
-
Add the anhydrous solvent (e.g., 2-MeTHF, 5 mL).
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-48 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of ortho-bromoanilines, which can be used as a starting point for the target molecule.
| Catalyst (mol%) | Ligand (if applicable) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 11-85 | [1] |
| CataXCium® A Pd G3 (2) | - | Cs₂CO₃ | 2-MeTHF | 80 | 18 | up to 95 | [2] |
| Pd₂(dba)₃ (1.5) | PPh₃ (3) | K₂CO₃ | Toluene | 100 | 6 | 60-85 | [13] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | Good | [14] |
Mandatory Visualizations
Suzuki Coupling Reaction Workflow
Caption: General workflow for the Suzuki coupling reaction.
Key Components of the Suzuki Coupling Reaction
Caption: Relationship of key components in the Suzuki coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. For sterically hindered substrates, ligands with increased bulk and electron-donating properties can be beneficial.[10][12] Increasing the temperature or reaction time may also improve conversion. A stronger base such as Cs₂CO₃ or K₃PO₄ can also enhance reactivity.
-
Decomposition of Starting Material: If degradation of the starting material or product is observed, a lower reaction temperature or a milder base may be necessary. The use of a pre-catalyst can sometimes allow for milder reaction conditions.
-
Protodeboronation: The boronic acid can sometimes undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom). Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help to minimize this side reaction.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction to synthesize a wide array of novel 6-aryl-2,2-dimethylchroman-4-amine derivatives for further investigation in drug discovery programs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: Buchwald-Hartwig Amination for the Synthesis of Novel Chroman Derivatives
Topic: Buchwald-Hartwig Amination of 6-Bromo-2,2-dimethylchroman-4-amine Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is prized for its broad substrate scope, functional group tolerance, and the ability to form C-N bonds that are otherwise challenging to construct.[1][3] This application note provides a detailed protocol for the Buchwald-Hartwig amination of this compound with a representative primary amine, benzylamine. The 4-amino group on the chroman scaffold is first protected to prevent self-coupling and ensure selective amination at the 6-position. This is followed by the palladium-catalyzed coupling and subsequent deprotection to yield the desired 6-(benzylamino)-2,2-dimethylchroman-4-amine.
The protocol herein is based on established methodologies for the amination of aryl bromides, utilizing a palladium catalyst in conjunction with a specialized phosphine ligand.[4][5][6] Key reaction parameters such as the choice of catalyst, ligand, base, and solvent are critical for achieving high yields and purity.[7][8]
Reaction Scheme
The overall synthetic route involves three key steps:
-
Protection: The primary amine at the C4 position of the chroman is protected with a tert-butoxycarbonyl (Boc) group.
-
Buchwald-Hartwig Amination: The aryl bromide at the C6 position is coupled with benzylamine using a palladium catalyst and a phosphine ligand.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Caption: Overall synthetic workflow for the amination of this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (60-120 mesh). NMR spectra were recorded on a 500 MHz spectrometer.
Protocol 1: Protection of this compound
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (Et3N, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to afford tert-butyl (6-bromo-2,2-dimethylchroman-4-yl)carbamate.
Protocol 2: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add tert-butyl (6-bromo-2,2-dimethylchroman-4-yl)carbamate (1.0 eq), Cs2CO3 (1.4 eq), Pd2(dba)3 (0.02 eq), and XantPhos (0.04 eq).
-
Evacuate and backfill the tube with argon gas (repeat this cycle three times).
-
Add anhydrous toluene (0.1 M) and benzylamine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield tert-butyl (6-(benzylamino)-2,2-dimethylchroman-4-yl)carbamate.
Protocol 3: Deprotection of the Boc Group
-
Dissolve the purified product from Protocol 2 (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to give the final product, 6-(benzylamino)-2,2-dimethylchroman-4-amine.
Data Presentation
The following tables represent typical data for the optimization of the Buchwald-Hartwig amination step.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (2) | P(t-Bu)3 (4) | NaOt-Bu (1.4) | Toluene | 100 | 75 |
| 2 | Pd2(dba)3 (2) | BINAP (4) | K2CO3 (2.0) | Dioxane | 110 | 68 |
| 3 | Pd2(dba)3 (2) | XantPhos (4) | Cs2CO3 (1.4) | Toluene | 110 | 92 |
| 4 | Pd(OAc)2 (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 85 |
| 5 | NiCl2(dppp) (5) | dppp (5) | K3PO4 (2.0) | DMF | 120 | 55 |
Yields are for the isolated product after column chromatography.
Table 2: Substrate Scope with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 6-(Phenylamino)-2,2-dimethylchroman-4-amine | 88 |
| 2 | Morpholine | 6-Morpholino-2,2-dimethylchroman-4-amine | 95 |
| 3 | n-Butylamine | 6-(Butylamino)-2,2-dimethylchroman-4-amine | 82 |
| 4 | Cyclopropylamine | 6-(Cyclopropylamino)-2,2-dimethylchroman-4-amine | 78 |
Reactions performed under the optimized conditions from Table 1, Entry 3.
Catalytic Cycle and Workflow Visualization
The efficiency of the Buchwald-Hartwig amination is governed by a well-defined catalytic cycle involving a palladium(0) species.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.[2][6]
The laboratory workflow for this synthesis follows a logical progression from starting materials to the final purified product.
Caption: Experimental workflow from starting material to final product.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2,2-dimethylchroman-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-2,2-dimethylchroman-4-amine synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 6-Bromo-2,2-dimethylchroman-4-one, followed by a reductive amination to yield the final product.
Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one - Troubleshooting Guide
This step typically involves a Friedel-Crafts acylation of 4-bromophenol with 3,3-dimethylacrylic acid or its acid chloride, followed by an intramolecular cyclization. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is an effective catalyst for this transformation.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Incomplete reaction due to insufficient catalyst or harsh reaction conditions. | - Ensure the use of freshly prepared Eaton's reagent for optimal activity. - Optimize the reaction temperature; excessive heat can lead to decomposition. - Consider using the more reactive 3,3-dimethylacryloyl chloride as the acylating agent. |
| Formation of Polymeric Byproducts | Intermolecular polymerization of the starting materials or product. | - Maintain a dilute reaction mixture to favor intramolecular cyclization. - Add the acylating agent slowly to the reaction mixture. |
| Difficult Purification | Presence of unreacted starting materials and acidic residue. | - Quench the reaction by carefully pouring it onto ice-water. - Neutralize the mixture with a base (e.g., sodium bicarbonate solution) before extraction. - Employ column chromatography on silica gel for final purification. |
Step 2: Reductive Amination - Troubleshooting Guide
The conversion of 6-Bromo-2,2-dimethylchroman-4-one to the desired amine is a critical step. Common challenges in reductive amination include incomplete conversion and the formation of side products.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Amine | Incomplete imine formation or reduction. | - Use a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the imine over the ketone.[1][2] - Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.[3] - For sterically hindered ketones, consider using a more reactive amine source or a catalyst like Ti(OiPr)₄ to promote imine formation.[2] |
| Formation of Alcohol Byproduct | Reduction of the ketone starting material. | - Use a milder reducing agent that is more selective for the imine, such as NaBH₃CN.[1] - Ensure that the imine has formed before adding a less selective reducing agent like sodium borohydride (NaBH₄).[2] |
| Formation of Secondary Amine Byproduct | Reaction of the primary amine product with the ketone starting material. | - Use a large excess of the ammonia source to favor the formation of the primary amine. - Add the reducing agent at the beginning of the reaction (direct reductive amination) to minimize the concentration of the primary amine product in the presence of the ketone. |
| Difficult Purification | Separation of the amine product from unreacted ketone and reducing agent byproducts. | - After the reaction, perform an acidic workup to protonate the amine and extract it into the aqueous phase, leaving the unreacted ketone in the organic phase. - Basify the aqueous layer and extract the purified amine. - Column chromatography on silica gel can be used, but may require a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent tailing. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the chromanone intermediate?
A1: While 4-bromophenol and 3,3-dimethylacrylic acid can be used, employing 3,3-dimethylacryloyl chloride often leads to higher yields due to its increased reactivity in the Friedel-Crafts acylation step.
Q2: Can I use a different catalyst for the cyclization step?
A2: Yes, other strong acids like polyphosphoric acid (PPA) or sulfuric acid can also catalyze the intramolecular cyclization. However, Eaton's reagent is often preferred for its high efficiency and milder reaction conditions compared to PPA.
Q3: Which reducing agent is most effective for the reductive amination of 6-Bromo-2,2-dimethylchroman-4-one?
A3: Sodium cyanoborohydride (NaBH₃CN) is a highly effective and commonly used reducing agent for this type of transformation. It is stable in weakly acidic conditions required for imine formation and selectively reduces the imine in the presence of the ketone.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative.[2]
Q4: How can I monitor the progress of the reductive amination reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside the starting ketone. The disappearance of the ketone spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is proceeding. Staining with ninhydrin can help visualize the amine product.
Q5: What are the key safety precautions for this synthesis?
A5: When working with Eaton's reagent, which is highly corrosive, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is essential. The reductive amination step using sodium cyanoborohydride should be performed in a well-ventilated fume hood, as acidic conditions can lead to the release of toxic hydrogen cyanide gas.
Quantitative Data and Experimental Protocols
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Typical Temperature | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Room Temperature | High selectivity for imines; stable in weakly acidic media.[1] | Generates toxic cyanide waste.[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Room Temperature | Mild and selective; does not generate toxic byproducts.[2] | Moisture sensitive.[2] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temperature | Inexpensive and readily available. | Less selective; can reduce the starting ketone.[2] |
| H₂/Pd-C | Ethanol, Ethyl Acetate | Room Temperature | "Green" reducing agent; high-yielding. | May require elevated pressure; can reduce other functional groups. |
Experimental Protocol: Reductive Amination of 6-Bromo-2,2-dimethylchroman-4-one
-
Imine Formation: To a solution of 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours. The pH of the solution should be weakly acidic (around 6).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure.
-
Purification: Basify the aqueous residue with 2 M NaOH until pH > 10. Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Visualizing Potential Side Reactions
During the reductive amination step, several side reactions can occur, leading to a decrease in the yield of the desired product.
References
Optimization of reaction conditions for 6-Bromo-2,2-dimethylchroman-4-amine
Technical Support Center: Synthesis of 6-Bromo-2,2-dimethylchroman-4-amine
Welcome to the technical support center for the synthesis and optimization of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient pathway involves a two-step process. The first step is the synthesis of the ketone intermediate, 6-Bromo-2,2-dimethylchroman-4-one. The second step is the conversion of this ketone to the desired primary amine via reductive amination.
Q2: I am observing low yields in the formation of the 6-Bromo-2,2-dimethylchroman-4-one precursor. What are the likely causes?
A2: Low yields in the synthesis of chroman-4-one derivatives can stem from several factors.[1] Key areas to investigate include the purity of the starting 2'-hydroxyacetophenone derivative, the choice and amount of base used (e.g., DIPA), and the reaction temperature.[2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times significantly.[1] Ensure your reaction is free from excess water, which can interfere with the base-catalyzed condensation.
Q3: During the reductive amination step, I am getting the corresponding alcohol (6-Bromo-2,2-dimethylchroman-4-ol) as the major side product. How can I prevent this?
A3: The formation of the alcohol is a common side reaction resulting from the direct reduction of the ketone. To favor the formation of the amine, ensure a high concentration of the ammonia source (e.g., ammonium acetate, ammonia in methanol) is present. Using a milder or more amine-selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), can also significantly minimize alcohol formation compared to stronger reducing agents like sodium borohydride (NaBH₄). Maintaining an optimal pH (typically weakly acidic, around 6-7) is also crucial for imine formation prior to reduction.
Q4: What are the best practices for purifying the final product, this compound?
A4: The final amine product is basic and can be purified using column chromatography on silica gel. However, tailing is a common issue. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent system (e.g., Hexane/Ethyl Acetate). Alternatively, an acidic workup to form the hydrochloride salt can facilitate purification and handling, as the salt is often a crystalline solid that is easier to isolate and store.[3]
Q5: Can I use other methods besides reductive amination to synthesize the target amine?
A5: Yes, alternative methods exist, although they may be more complex. One possibility is the formation of an oxime from the ketone intermediate, followed by reduction (e.g., using H₂/Pd, LiAlH₄, or Zinc/Acetic Acid) to yield the primary amine. However, reductive amination is generally the most direct and high-yielding approach for this type of transformation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Ketone Intermediate | Incomplete reaction during cyclization. | Increase reaction time or temperature. Consider using microwave irradiation for better efficiency.[1] |
| Purity of starting materials. | Recrystallize or re-distill starting phenols and aldehydes before use. | |
| Inappropriate base or solvent. | Screen different bases (e.g., DIPA, Pyrrolidine) and solvents (e.g., Ethanol, Toluene).[2] | |
| Incomplete Conversion in Reductive Amination | Inactive reducing agent. | Use a fresh bottle of the reducing agent. Check the activity on a known standard. |
| Suboptimal pH for imine formation. | Monitor and adjust the pH of the reaction mixture to be weakly acidic (pH 6-7) using acetic acid. | |
| Steric hindrance. | Increase reaction temperature and time. Consider a less sterically hindered borohydride reagent. | |
| Multiple Products Observed on TLC/LCMS | Formation of alcohol byproduct. | Increase the equivalent of the ammonia source. Use a more selective reducing agent like NaBH(OAc)₃. |
| Dimerization or side reactions. | Run the reaction at a lower concentration to disfavor bimolecular side reactions. | |
| Difficulty in Final Product Purification | Product tailing on silica gel column. | Add 1-2% triethylamine to your eluent system to neutralize acidic sites on the silica. |
| Product is an oil and difficult to handle. | Convert the amine to its hydrochloride salt by treating the purified free base with HCl in ether or ethanol. The salt is typically a stable, crystalline solid.[4] |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low yields in the reductive amination step.
Optimization of Reaction Conditions
The reductive amination step is critical for achieving a high yield of the final product. The following table summarizes key parameters that should be optimized. The data presented is illustrative for a typical reductive amination of a chroman-4-one derivative.
| Entry | Reducing Agent (eq.) | Ammonia Source (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ (1.5) | NH₄OAc (10) | Methanol | 25 | 24 | 45 |
| 2 | NaBH₃CN (1.5) | NH₄OAc (10) | Methanol | 25 | 24 | 78 |
| 3 | NaBH(OAc)₃ (1.5) | NH₄OAc (10) | Dichloroethane | 25 | 12 | 85 |
| 4 | NaBH(OAc)₃ (1.5) | NH₄OAc (5) | Dichloroethane | 25 | 12 | 65 |
| 5 | NaBH(OAc)₃ (1.5) | NH₄OAc (10) | Dichloroethane | 50 | 6 | 82 |
| 6 (Optimized) | NaBH(OAc)₃ (1.5) | NH₄OAc (10) | Dichloroethane | 25 | 12 | 85 |
Note: Yields are hypothetical and for illustrative purposes to show optimization trends.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
This procedure is adapted from general methods for synthesizing chroman-4-one derivatives.[2]
-
To a solution of 5-bromo-2-hydroxyacetophenone (1.0 eq.) in ethanol (0.4 M), add acetone (3.0 eq.) and pyrrolidine (1.2 eq.).
-
Transfer the mixture to a sealed microwave vial.
-
Heat the reaction mixture using microwave irradiation to 160-170 °C and hold for 1 hour.
-
After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 5-10% Ethyl Acetate in Hexane) to yield 6-Bromo-2,2-dimethylchroman-4-one as a solid.
Protocol 2: Reductive Amination to this compound (Optimized)
-
In a round-bottom flask, dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq.) in 1,2-dichloroethane (DCE) (0.2 M).
-
Add ammonium acetate (NH₄OAc) (10 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-16 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an eluent of 50% Ethyl Acetate in Hexane containing 1% triethylamine to afford the title compound.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 6-Bromo-2,2-dimethylchroman-4-amine Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 6-Bromo-2,2-dimethylchroman-4-amine and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategies start from the corresponding ketone, 6-Bromo-2,2-dimethylchroman-4-one. The two primary routes to introduce the amine group at the C4 position are:
-
One-pot Reductive Amination: This method involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.
-
Oxime Formation and Reduction: This two-step process involves the conversion of the ketone to its oxime derivative, followed by the reduction of the oxime to the primary amine.
Q2: Which reducing agents are suitable for the reductive amination of 6-Bromo-2,2-dimethylchroman-4-one?
A2: Several reducing agents can be employed, with the choice often depending on the specific reaction conditions and the desired selectivity. Common choices include sodium borohydride (NaBH₄) often in the presence of an additive, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation can also be an effective method.
Q3: What are the typical challenges encountered during the synthesis of this compound?
A3: Researchers may face several challenges, including:
-
Low reaction yield: This can be due to incomplete conversion of the starting material or the formation of side products.
-
Formation of side products: Common side products include the corresponding alcohol from the reduction of the ketone starting material, and secondary or tertiary amines from over-alkylation.
-
Difficult purification: The separation of the desired primary amine from starting materials, the intermediate imine or oxime, and side products can be challenging.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine the extent of conversion. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guides
Reductive Amination of 6-Bromo-2,2-dimethylchroman-4-one
Problem 1: Low or No Conversion of the Ketone
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., in a desiccator). |
| Insufficient Amine Source | Use a larger excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to drive the imine formation equilibrium forward. |
| Steric Hindrance | The gem-dimethyl group at the C2 position can sterically hinder the formation of the imine. Consider using a Lewis acid catalyst, such as titanium(IV) isopropoxide, to activate the ketone.[1][2] |
| Inappropriate pH | The formation of the imine is pH-dependent. For reagents like sodium cyanoborohydride, maintaining a slightly acidic pH (around 6-7) is often optimal.[3] |
| Low Reaction Temperature | Increase the reaction temperature to overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions. |
Problem 2: Formation of 6-Bromo-2,2-dimethylchroman-4-ol as a Major Byproduct
| Potential Cause | Suggested Solution |
| Reducing Agent is Too Reactive | Sodium borohydride can directly reduce the ketone.[4] Use a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are more reactive towards the protonated imine than the ketone.[2] |
| Slow Imine Formation | If imine formation is slow, the reducing agent will have more opportunity to reduce the starting ketone. Allow sufficient time for imine formation before adding the reducing agent, or use a one-pot method with a selective reducing agent. |
| Excess Reducing Agent | Use the stoichiometric amount or a slight excess of the reducing agent. A large excess can lead to non-selective reduction. |
Problem 3: Formation of Secondary or Tertiary Amines
| Potential Cause | Suggested Solution |
| Over-alkylation of the Product | The newly formed primary amine can react with the remaining ketone to form a secondary amine, which can then be reduced. Use a large excess of the ammonia source to outcompete the product amine in reacting with the ketone.[5] |
| Reaction Conditions | High temperatures and prolonged reaction times can favor the formation of more substituted amines. Optimize these parameters to favor the formation of the primary amine. |
Reduction of 6-Bromo-2,2-dimethylchroman-4-one Oxime
Problem 1: Incomplete Reduction of the Oxime
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Use a fresh catalyst (e.g., Pt/C, Pd/C, Raney Nickel). Ensure proper activation of the catalyst if required. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure. |
| Weak Reducing Agent (Hydride Reduction) | Sodium borohydride alone may not be sufficient to reduce the oxime. Use it in combination with an additive like zirconium(IV) chloride (ZrCl₄) or copper(II) sulfate (CuSO₄) to enhance its reactivity. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate. For catalytic hydrogenation, polar solvents like ethanol or methanol are common. For hydride reductions, the solvent should be compatible with the reducing agent. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Formation of Aziridines or other Rearrangement Products | This can sometimes occur, especially with certain reducing agents. Altering the reducing system or reaction conditions may suppress these side reactions. |
| Cleavage of the N-O bond | Aggressive reducing conditions can sometimes lead to cleavage of the N-O bond, resulting in the formation of the corresponding ketone. Use milder reducing agents or conditions. |
Experimental Protocols
Method A: One-Pot Reductive Amination
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add an excess of an ammonia source (e.g., ammonium acetate, 10-20 eq).
-
Imine Formation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours to facilitate the formation of the imine. The progress of this step can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.5-2.0 eq) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the disappearance of the intermediate imine by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method B: Oxime Formation and Reduction
This two-step protocol is an alternative to direct reductive amination.
Step 1: Oximation
-
Reaction Setup: Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) and hydroxylamine hydrochloride (1.5-2.0 eq) in a mixture of ethanol and pyridine.
-
Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture and pour it into cold water. The oxime may precipitate out of the solution. Filter the solid, wash with water, and dry. If it does not precipitate, extract the product with an organic solvent.
Step 2: Oxime Reduction
-
Reaction Setup: Dissolve the 6-Bromo-2,2-dimethylchroman-4-one oxime (1.0 eq) in a suitable solvent (e.g., methanol, acetic acid).
-
Reduction (Catalytic Hydrogenation): Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂). Place the reaction vessel under a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Reduction (Hydride Reduction): Alternatively, add a hydride reducing agent (e.g., NaBH₄/ZrCl₄) portion-wise at 0 °C.
-
Work-up: Filter the catalyst (for catalytic hydrogenation) through a pad of celite. For hydride reduction, quench the reaction carefully with water. Neutralize the solution and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| NaBH₄ | Methanol, Ethanol | 0 to RT | Inexpensive, readily available | Can reduce the starting ketone, may require additives for oxime reduction.[4] |
| NaBH₃CN | Methanol, Acetonitrile | RT | Selective for imines over ketones at neutral pH | Toxic cyanide byproducts |
| NaBH(OAc)₃ | Dichloromethane, THF | RT | Mild and selective, good for acid-sensitive substrates | More expensive |
| H₂/Catalyst (Pd/C, Pt/C) | Ethanol, Methanol | RT - 50 | Clean reaction, high yields | Requires specialized equipment for hydrogenation |
Mandatory Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the one-pot reductive amination synthesis.
Decision Tree for Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues with 6-Bromo-2,2-dimethylchroman-4-amine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Bromo-2,2-dimethylchroman-4-amine, particularly under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Stability Issues Under Acidic Conditions
Issue: Degradation of this compound is observed during an experiment involving acidic conditions.
-
Question 1: What are the initial signs of degradation?
You may observe a change in the color of your solution, the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS). A decrease in the peak area of the parent compound over time is also a primary indicator of degradation.
-
Question 2: What are the likely degradation pathways under acidic conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on general chemical principles of similar structures, two primary degradation routes are plausible under acidic conditions:
-
Protonation of the Amine: The primary amine group is basic and will be protonated in acidic conditions to form an ammonium salt. While this is a reversible acid-base reaction, the increased polarity can affect solubility and chromatographic behavior.
-
Acid-Catalyzed Ring Opening: The ether linkage in the chroman ring may be susceptible to cleavage under strong acidic conditions and heat, leading to the formation of a phenol derivative.
-
-
Question 3: How can I confirm if my compound is degrading?
A stability study is recommended. This typically involves dissolving the compound in the acidic medium of interest and monitoring its concentration over time using a suitable analytical method like HPLC-UV or LC-MS.
Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for degradation.
Frequently Asked Questions (FAQs)
-
FAQ 1: At what pH range is this compound expected to be unstable?
The stability of this compound is highly dependent on the specific acid used, its concentration, the temperature, and the solvent. Generally, stronger acids (e.g., HCl, H₂SO₄) at pH values below 4, especially with heating, may lead to degradation. Mildly acidic conditions (pH 5-6) are expected to be less detrimental.
-
FAQ 2: What are the potential degradation products I should look for?
Based on a plausible acid-catalyzed ring-opening mechanism, a potential degradation product is the corresponding phenolic compound.
Plausible Degradation Pathway:
Caption: Potential degradation under acidic conditions.
-
FAQ 3: Are there any recommended analytical methods to monitor the stability?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard method for monitoring the stability of small molecules. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Protocol 2: Forced Degradation Study
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., Methanol, Acetonitrile).
-
Prepare separate solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
For acidic degradation, mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 50 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.
Data Presentation
Table 1: Illustrative Stability Data of this compound in 0.1 M HCl at 50 °C
| Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 Area (%) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 82.1 | 17.9 |
| 24 | 65.7 | 34.3 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not based on experimental results.
Table 2: Illustrative pH Stability Profile at 40 °C after 24 hours
| pH | Buffer System | Parent Compound Remaining (%) |
| 2.0 | 0.01 M HCl | 75.3 |
| 4.0 | Acetate Buffer | 92.1 |
| 7.0 | Phosphate Buffer | 99.5 |
| 9.0 | Borate Buffer | 99.2 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not based on experimental results.
Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted debromination of 6-Bromo-2,2-dimethylchroman-4-amine during their experiments.
Troubleshooting Guide: Preventing Debromination
Unwanted removal of the bromine atom (debromination or hydrodebromination) is a common side reaction encountered during subsequent chemical transformations of this compound. This guide provides a systematic approach to diagnose and mitigate this issue.
dot
Caption: Troubleshooting workflow for addressing debromination of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of debromination of this compound?
A1: Debromination, or hydrodebromination, is a reductive cleavage of the C-Br bond. Common causes during synthetic manipulations, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), include:
-
High Reaction Temperatures: Elevated temperatures can promote the cleavage of the relatively labile C-Br bond.[1]
-
Strongly Basic Conditions: Certain strong bases can facilitate debromination, especially in the presence of a palladium catalyst.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands plays a crucial role. Some catalyst systems are more prone to promoting hydrodehalogenation as a side reaction.[2][3] For instance, an unproductive side reaction in Buchwald-Hartwig amination can be beta-hydride elimination, leading to the hydrodehalogenated arene.[2]
-
Presence of Reducing Agents: Trace impurities or intentionally added reagents with reducing properties can lead to the cleavage of the C-Br bond.
Q2: I am observing significant debromination during a Suzuki coupling reaction. How can I minimize it?
A2: To minimize debromination during a Suzuki coupling, consider the following adjustments:
-
Catalyst System: Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) which can promote the desired cross-coupling over hydrodebromination.
-
Base Selection: Use a weaker, non-nucleophilic base. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often milder alternatives to stronger bases like potassium tert-butoxide.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, temperatures can be lowered from >80°C to around 40-50°C with an optimized catalyst system.[4]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic polar solvents are common, and screening different solvents may be beneficial.
-
Amine Protection: The free amine on the chroman ring can potentially coordinate to the palladium center and influence the reaction pathway. Protecting the amine group (e.g., as a Boc-carbamate) may suppress the debromination side reaction.[5]
Q3: How can I detect and quantify the extent of debromination?
A3: Several analytical techniques can be used to identify and quantify the debrominated byproduct:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for separating the desired bromo-compound from its debrominated analogue and confirming their identities by their mass spectra.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or MS detector can be used to separate and quantify the components of the reaction mixture. Developing a method that gives a good resolution between the starting material, product, and the debrominated impurity is key.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the debrominated product. The disappearance of the characteristic aromatic proton signals adjacent to the bromine and the appearance of a new signal in the aromatic region can be indicative of debromination. Quantitative NMR (qNMR) can be used to determine the ratio of the bromo- to the debromo-compound.[8][9]
Q4: Can the free amine group on the chroman ring contribute to debromination?
A4: Yes, the free amine can influence the reaction. It can act as a ligand for the palladium catalyst, potentially altering its reactivity and promoting side reactions. In some cases, protecting the amine group with a suitable protecting group (e.g., Boc) can lead to cleaner reactions and suppress debromination.[5]
Data on Reaction Conditions to Minimize Debromination
The following table summarizes general strategies and their impact on minimizing debromination during palladium-catalyzed cross-coupling reactions of aryl bromides.
| Parameter | Condition Prone to Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Temperature | High (>100 °C) | Low to moderate (RT to 80 °C) | Reduces the likelihood of thermal C-Br bond cleavage.[4] |
| Base | Strong, sterically hindered (e.g., KOtBu) | Weaker, inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Milder bases are less likely to promote elimination and other side reactions.[3] |
| Palladium Ligand | Simple phosphines (e.g., PPh₃) | Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos) | Promotes faster reductive elimination from the desired intermediate, outcompeting debromination pathways.[2][4] |
| Catalyst Precursor | Pd(OAc)₂ alone | Pre-formed catalysts (e.g., SPhos G3) | Can lead to more controlled and efficient catalytic cycles.[4] |
| Solvent | Non-polar solvents in some cases | Polar aprotic solvents (e.g., Dioxane, THF, DMF) | Can influence catalyst stability and reactivity. |
Experimental Protocol: Suzuki Coupling with Minimized Debromination
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid, incorporating strategies to minimize debromination.
Objective: To perform a Suzuki cross-coupling reaction on this compound while minimizing the formation of the debrominated byproduct.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
SPhos Pd G3 catalyst (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the SPhos Pd G3 catalyst to the reaction vessel under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The mixture should be stirred to ensure homogeneity.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring. The lower end of this temperature range should be attempted first.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from any unreacted starting material and the debrominated side product.
-
Characterize the final product and assess the level of any debrominated impurity by ¹H NMR and LC-MS or GC-MS.
dot
Caption: Experimental workflow for Suzuki coupling with minimized debromination.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-Bromo-2,2-dimethylchroman-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Bromo-2,2-dimethylchroman-4-amine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for ease of reference.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 6-Bromo-2,2-dimethylchroman-4-one | Incomplete reaction of 4-bromophenol with 3,3-dimethylacrylic acid. Inefficient cyclization in polyphosphoric acid (PPA). Degradation of the product during workup. | Ensure complete dissolution and mixing of reactants. Increase the reaction time or temperature for the cyclization step, monitoring by TLC. Perform the workup at a lower temperature (e.g., using an ice bath) to minimize degradation. |
| Step 2: Formation of multiple products during oximation | Presence of impurities in the starting chromanone. Reaction temperature is too high, leading to side reactions. | Purify the 6-Bromo-2,2-dimethylchroman-4-one by column chromatography before proceeding. Maintain the reaction temperature strictly as specified in the protocol. |
| Step 3: Incomplete reduction of the oxime to the amine | Inactive reducing agent (e.g., old batch of Lithium Aluminum Hydride). Insufficient amount of reducing agent. Presence of water in the reaction mixture. | Use a fresh, unopened container of the reducing agent. Increase the molar excess of the reducing agent. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Purification: Difficulty in separating the final product | The product may be an oil, making crystallization difficult. Presence of closely related impurities. | Attempt purification by column chromatography using a gradient elution system. Consider converting the amine to its hydrochloride salt to facilitate crystallization and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a three-step process:
-
Friedel-Crafts acylation and cyclization: Reaction of 4-bromophenol with 3,3-dimethylacrylic acid in the presence of a strong acid catalyst like polyphosphoric acid (PPA) to form 6-Bromo-2,2-dimethylchroman-4-one.
-
Oximation: Conversion of the ketone in the chromanone to an oxime using hydroxylamine hydrochloride.
-
Reduction: Reduction of the oxime to the primary amine using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Q2: Are there any alternative methods for the reduction of the oxime?
A2: Yes, other reducing agents can be used. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a common alternative. Sodium borohydride in the presence of a Lewis acid can also be effective. The choice of reducing agent may affect the stereochemistry and yield of the final product.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Polyphosphoric acid is corrosive and should be handled with care in a fume hood.
-
Lithium Aluminum Hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Q4: How can I confirm the identity and purity of the final product?
A4: The structure and purity of this compound can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
-
To a stirred solution of 4-bromophenol (1 eq.) in a suitable solvent, add 3,3-dimethylacrylic acid (1.1 eq.).
-
Slowly add polyphosphoric acid (PPA) (10 eq. by weight) to the mixture at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the hot reaction mixture into a beaker of ice-water with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one oxime
-
Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Filter the precipitated solid, wash with water, and dry to obtain the oxime.
Step 3: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (3 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 6-Bromo-2,2-dimethylchroman-4-one oxime (1 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solid and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography or by forming the hydrochloride salt and recrystallizing.
Quantitative Data Summary
| Parameter | Step 1: Chromanone Formation | Step 2: Oximation | Step 3: Amine Formation |
| Typical Yield | 60-75% | 85-95% | 50-65% |
| Reaction Temperature | 80-90°C | Reflux (approx. 78°C) | Reflux (approx. 66°C) |
| Reaction Time | 4-6 hours | 2-4 hours | 4-6 hours |
| Key Reagents | 4-bromophenol, 3,3-dimethylacrylic acid, PPA | Hydroxylamine hydrochloride, Sodium acetate | Lithium Aluminum Hydride |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key transformations in the synthesis.
Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromo-2,2-dimethylchroman-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2,2-dimethylchroman-4-amine. The following sections detail catalyst selection and optimization for common reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: Given its structure, which features a primary aromatic amine and an aryl bromide, the most common catalytic reactions are palladium-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: For the formation of a new carbon-nitrogen (C-N) bond at the bromine position.
-
Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon (C-C) bond at the bromine position. Other important reactions include:
-
N-Alkylation: To introduce alkyl groups at the amine.
-
N-Acylation: To introduce acyl groups at the amine.
Q2: How do I choose the right palladium catalyst and ligand for a Buchwald-Hartwig amination with this substrate?
A2: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination. For substrates similar to this compound (aryl bromides with amine functionality), a combination of a palladium precursor and a sterically hindered phosphine ligand is typically effective. Common choices include:
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligands: Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often successful. The steric bulk of the ligand facilitates the reductive elimination step and can prevent the formation of undesired side products.[1]
Q3: What is a good starting point for catalyst selection in a Suzuki-Miyaura coupling reaction?
A3: For Suzuki-Miyaura coupling of bromo-aniline derivatives, several palladium catalysts have proven effective. A good starting point is often a preformed palladium catalyst or an in-situ generated catalyst from a palladium source and a ligand.[2] Consider the following:
-
Catalysts: CataCXium A Pd G3 has been shown to be uniquely effective for unprotected ortho-bromoanilines.[2] Other common options include Pd(dppf)Cl₂ and Pd(dtbpf)Cl₂.[2][3]
-
Bases: Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently used.[2]
-
Solvents: A mixture of an organic solvent and water, such as dioxane/H₂O or 2-MeTHF/H₂O, is common.[2]
Q4: Are there metal-free catalyst options for reactions involving the amine group?
A4: Yes, for certain reactions like N-alkylation and N-acylation, metal-free options are available.
-
N-Alkylation: Visible-light-induced N-alkylation of anilines has been developed, avoiding the use of metal catalysts.[4]
-
N-Acylation: The N-acylation of anilines can often be achieved using acetic acid as both a catalyst and a reagent, or with simple, environmentally friendly catalysts like clays.[5][6]
Troubleshooting Guides
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure the palladium(0) species is generated effectively in situ. |
| Poor choice of ligand | Screen different classes of ligands, such as Buchwald's biaryl phosphines or Josiphos-type ligands.[7] | |
| Inappropriate base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. | |
| Solvent effects | Toluene and dioxane are commonly used solvents. Ensure they are anhydrous and degassed.[8][9] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation or side reaction | Lowering the reaction temperature or changing the ligand may help. Hydrodehalogenation can be competitive with primary amines.[7] |
| Reaction with the amine group | The free amine on the substrate can potentially act as a ligand. Using a slight excess of the coupling amine partner may be beneficial. | |
| Difficulty Coupling with Primary Amines | Tight binding of ammonia or primary amines to palladium | Consider using an ammonia equivalent, such as a benzophenone imine, followed by hydrolysis.[7][10] |
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient catalyst system | Screen different palladium catalysts and ligands. CataXCium A Pd G3 has shown high efficacy for similar substrates.[2] |
| Poor solubility of reagents | Ensure all components are soluble in the chosen solvent system. Sometimes a co-solvent like DMF or methanol can help.[11] | |
| Ineffective base | The choice of base can be critical. K₃PO₄, Cs₂CO₃, and K₂CO₃ are common choices. Ensure the base is finely powdered for better reactivity.[12] | |
| Deactivation by electron-donating groups | The amine group is electron-donating, which can slow down the oxidative addition step. Using a more electron-rich ligand might be beneficial.[12][13] | |
| Deborylation of Boronic Acid/Ester | Instability of the boron reagent | Use the boronic ester (e.g., pinacol ester) which is often more stable than the corresponding boronic acid. Add the boron reagent in slight excess.[11] |
| Formation of Homocoupled Byproducts | Catalyst promotes self-coupling | Lower the catalyst loading or change the ligand. Ensure proper degassing of the reaction mixture to remove oxygen. |
Data Presentation: Catalyst Systems for Key Reactions
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | 80-110 | A robust system for a wide range of amines.[8] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | Good for preventing loss of enantiomeric purity with chiral amines.[1] |
| Pd₂(dba)₃ | DtBPF | NaOtBu | Toluene | 80-100 | Effective for aryl chlorides and tosylates, indicating high reactivity.[1] |
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Anilines
| Catalyst | Base | Solvent | Temperature (°C) | Notes |
| CataXCium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Highly effective for unprotected ortho-bromoanilines.[2] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | A common and versatile catalyst system.[2] |
| Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq) | Room Temp | Micellar catalysis allows for reaction in water under air.[3][14] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equivalents) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1 equivalent) and the desired amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.5 equivalents), the palladium catalyst (e.g., CataXCium A Pd G3, 10 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).[2]
-
Solvent Addition: Add the solvent system (e.g., 2-MeTHF and water, typically in a 10:1 ratio) to achieve a concentration of ~0.3 M.[2]
-
Reaction: Stir the mixture vigorously at the specified temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: A logical workflow for selecting and optimizing catalysts for cross-coupling reactions.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: Key steps in the Suzuki-Miyaura coupling catalytic cycle.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. jocpr.com [jocpr.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
Technical Support Center: HPLC Analysis of 6-Bromo-2,2-dimethylchroman-4-amine
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and running HPLC methods for the analysis of 6-Bromo-2,2-dimethylchroman-4-amine.
Frequently Asked Questions (FAQs)
Getting Started & Method Development
Q1: What is a good starting point for a reversed-phase HPLC method for achiral (purity) analysis?
A good starting point involves a C18 column and a mobile phase with an acidic modifier to ensure good peak shape for the basic amine analyte. The chroman structure provides UV absorbance for detection.
Q2: How should I select a column for this analysis?
-
For Achiral Analysis: A modern, high-purity, end-capped C18 or C8 column is the most common starting point for retaining the compound via hydrophobic interactions.[1] Phenyl-based stationary phases can also be effective due to potential π-π interactions with the aromatic ring of the chroman structure.[2][3]
-
For Chiral (Enantiomeric) Analysis: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® or Chiralpak® series), are well-established for separating chiral amines and related structures.[4][5][6][7]
Q3: Why is the mobile phase pH important for this compound?
The analyte is a primary amine, which is a basic functional group. The mobile phase pH is critical for controlling the ionization state of this group and minimizing undesirable interactions with the stationary phase.[8]
-
Low pH (2.5 - 3.5): At a low pH, the amine group will be protonated (positively charged), and the acidic silanol groups on the silica surface of the column packing will be fully protonated (neutral). This minimizes secondary ionic interactions that cause severe peak tailing.[9][10]
-
Mid-range pH (4-7): This range should generally be avoided as silanol groups become ionized, leading to strong interactions with the protonated amine, resulting in poor peak shape.[11]
-
High pH (>8): Using a high-pH stable column, you can operate with the analyte in its neutral form. However, low-pH methods are typically attempted first.
Troubleshooting Common Issues
Q4: My peak for this compound is tailing severely. What can I do?
Peak tailing is the most common issue for basic compounds like this one.[12] It is often caused by secondary interactions between the protonated amine and ionized residual silanol groups on the column's stationary phase.[9][11]
Solutions to Try:
-
Lower Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) by adding 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanols and reduces unwanted interactions.[9]
-
Add a Buffer: Use a buffer like phosphate or acetate (10-50 mM concentration) to maintain a consistent pH.[1][13]
-
Use a Highly Deactivated Column: Employ a column with advanced end-capping or a hybrid particle technology to minimize the number of available silanol groups.[9][12]
-
Reduce Sample Mass: Injecting too much sample can overload the column. Try reducing the injection volume or diluting the sample.[11][12]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent can cause peak distortion.[11]
Q5: The retention time of my analyte is drifting. What are the likely causes?
Retention time instability can compromise data quality. Common causes include:
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before starting the analysis.
-
Mobile Phase Issues: Inconsistent mobile phase preparation or evaporation of the more volatile organic component can change the composition over time. Premixing and covering solvent reservoirs can help.[14]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention.[1]
-
Pump or Mixer Malfunction: If retention times fluctuate cyclically, it may indicate a problem with the HPLC pump's proportioning valves or mixer.[14]
Q6: My system backpressure is suddenly very high. How do I fix this?
High backpressure suggests a blockage in the system.
-
Isolate the Column: Disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is in the column.
-
Check for Blockages: A blocked inlet frit on the analytical column is a common cause.[12]
-
Reverse Flush: Check the manufacturer's instructions to see if your column can be reversed. If so, reverse it and flush it to waste with a strong solvent.[9]
-
Use Guard Columns and In-line Filters: These components protect the analytical column from particulate matter from the sample or system and are easier and cheaper to replace.[14]
Experimental Protocol Tables
The following tables provide recommended starting parameters for HPLC method development.
Table 1: Achiral (Purity) Analysis - Starting Method
| Parameter | Recommended Condition | Notes |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | A standard, high-purity, end-capped column is recommended.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH to protonate the analyte and suppress silanol activity.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape and lower backpressure.[15] |
| Gradient | 10% to 90% B over 15 minutes | A generic gradient to scout for the analyte and potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven improves reproducibility.[1] |
| Injection Volume | 5 µL | Start with a low volume to avoid column overload.[11] |
| Detection | UV at 225 nm and 275 nm | The chroman structure should have UV absorbance. Monitor multiple wavelengths. |
| Sample Diluent | Mobile Phase (e.g., 50:50 Water:ACN with 0.1% FA) | Dissolving the sample in the mobile phase prevents peak distortion.[11] |
Table 2: Chiral (Enantiomeric Separation) Analysis - Starting Method
| Parameter | Recommended Condition | Notes |
| Column | Chiralpak® IA, IB, or Chiralcel® OD-H, OJ | Polysaccharide-based CSPs are highly effective for this class of compounds.[6][7] |
| Mode | Normal Phase | Chiral separations of amines are often more successful in normal phase.[5] |
| Mobile Phase | Hexane / Isopropanol (IPA) / Diethylamine (DEA) | A typical mobile phase system for normal phase chiral separations. |
| Composition | 90:10 (Hexane:IPA) + 0.1% DEA | The alcohol modifier percentage is a key parameter for optimizing resolution. The amine additive (DEA) is critical for good peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust as needed based on column dimensions and desired resolution. |
| Column Temp. | 25 °C | Temperature can significantly impact chiral selectivity. |
| Detection | UV at 225 nm and 275 nm |
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate logical workflows for troubleshooting and understanding method parameter relationships.
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Relationship between key HPLC parameters and results.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 3. welch-us.com [welch-us.com]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. mastelf.com [mastelf.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives
A guide for researchers and drug development professionals on the potential therapeutic applications of substituted chroman scaffolds, with a focus on anticancer and antimicrobial activities.
I. Overview of Chroman Derivatives' Biological Activities
The chroman scaffold, a core component of many natural and synthetic compounds, has demonstrated a wide spectrum of biological activities. Research has extensively explored its potential in several key therapeutic areas:
-
Anticancer Activity: Chroman derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][2] The substitution pattern on the chroman ring plays a crucial role in modulating this activity.
-
Antimicrobial Activity: Various chroman and chromone derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[3][4][5] The presence of halogen substituents, such as bromine, has been noted to influence the antimicrobial potency.[6][7]
-
Neuroprotective Effects: Certain chroman derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[8][9] Their mechanism of action in this context often involves antioxidant properties and modulation of specific signaling pathways.[9]
II. Comparative Biological Activity Data
The following tables summarize the biological activities of various chroman derivatives, providing a basis for comparison with the potential activity of 6-Bromo-2,2-dimethylchroman-4-amine.
Table 1: Anticancer Activity of Selected Chroman Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC₅₀, GI₅₀) | Reference |
| Spirocyclic chroman derivative (B16) | 22Rv1 (Prostate Cancer) | IC₅₀ = 96 nM | [10] |
| Chroman-Schiff base-isatin hybrid (6i) | MCF-7 (Breast Cancer) | GI₅₀ = 34.7 µM | [1][11] |
| 6-Pyrazolinylcoumarin derivative (47) | CCRF-CEM, MOLT-4 (Leukemia) | GI₅₀ = 1.88 µM, 1.92 µM | [12] |
| 8-Chloro-dihydropyrano[3,2-b]chromene derivative (6f) | MCF-7, A549 (Breast, Lung Cancer) | IC₅₀ = 36 µM, 56 µM | [13] |
| Pyrazolo[1,5-a]pyrimidine-chromen-2-one (7c) | HEPG2-1 (Liver Cancer) | IC₅₀ = 2.70 µM | [14] |
Table 2: Antimicrobial Activity of Selected Chroman and Coumarin Derivatives
| Compound/Derivative | Microbial Strain | Activity Metric (e.g., MIC) | Reference |
| Chroman-4-one derivatives (1, 2, 21) | Candida species | More potent than positive control | [3][4][5] |
| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivative (4) | Enterococcus faecalis | Strong inhibition | [15][16] |
| Spiropyrrolidine-chromanone hybrid (9d, with bromo substituent) | B. subtilis, S. epidermis, E. coli, K. pneumoniae, P. aeruginosa | Increased antibacterial activity | [6] |
| 3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3) | B. cereus, B. coagulans, S. faecalis | MIC = 0.75 mg/ml | [17][18] |
| 3-(2,2-dibromoacetyl)-2H-chromen-2-one (CMRN6) | B. cereus, B. coagulans, S. faecalis | MIC = 0.75 mg/ml | [17][18] |
III. Experimental Protocols
A. In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)
This protocol is based on the methodology described for the evaluation of chroman-Schiff base-isatin hybrids.[11]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare a stock solution of 10 µg/mL. Further dilutions are made in the culture medium to achieve final concentrations ranging from 10⁻⁷ M to 10⁻⁴ M. Triplicate wells are prepared for each concentration.
-
Incubation: The cells are incubated with the compounds for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell Fixation and Staining: After incubation, the cells are fixed, washed, and stained with Sulforhodamine B.
-
Measurement: Excess stain is washed, and the bound stain is recovered. The color intensity is measured using an ELISA reader.
-
Data Analysis: The relationship between the surviving fraction of cells and the drug concentration is plotted to calculate the GI₅₀ (concentration required for 50% inhibition of cell growth).
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4][19]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated for 16-24 hours under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Potential Signaling Pathways and Mechanisms of Action
The biological activities of chroman derivatives are often attributed to their interaction with specific cellular signaling pathways.
A. Anticancer Mechanisms
Chroman derivatives may exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis.[20] The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is often dysregulated in cancer.[21][22] Inhibition of this pathway by chroman derivatives could lead to cell cycle arrest and apoptosis.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by chroman derivatives.
B. Antimicrobial Mechanisms
The antimicrobial action of chroman derivatives can involve various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the cell wall.[23] For instance, some chromenes are known to target DNA replication and synthesis proteins, leading to bacterial cell death.
Caption: Proposed mechanism of antimicrobial action via inhibition of bacterial DNA gyrase.
V. Conclusion
While direct experimental data on this compound is lacking, the available literature on analogous compounds strongly suggests its potential as a bioactive molecule. The presence of the bromo-substituent is often associated with enhanced biological activity. The 4-amino group could also play a significant role in the molecule's interaction with biological targets. Further research, including synthesis and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this specific chroman derivative. The comparative data and experimental protocols provided in this guide offer a foundational framework for such future investigations.
References
- 1. dovepress.com [dovepress.com]
- 2. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. academicjournals.org [academicjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ajrconline.org [ajrconline.org]
Comparative Efficacy of 6-Bromo-2,2-dimethylchroman-4-amine Derivatives: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships and comparative efficacy of novel compounds is paramount. This guide aims to provide a comparative analysis of 6-Bromo-2,2-dimethylchroman-4-amine derivatives. However, a comprehensive search of the current scientific literature reveals a significant gap in publicly available, direct comparative studies on the efficacy of a series of these specific derivatives.
General studies on related chroman structures indicate that substitutions on the chroman ring can significantly influence their pharmacological properties. For instance, modifications to the aromatic ring and the stereochemistry of the 4-position are known to modulate the biological activity of various chroman-4-amine analogues.
Without specific experimental data comparing different derivatives of this compound, a quantitative comparison of their efficacy is not possible at this time. Furthermore, details regarding the experimental protocols used for their evaluation and the specific signaling pathways they may modulate remain to be elucidated by future research.
To facilitate future comparative studies in this area, a generalized experimental workflow for evaluating the efficacy of novel chemical entities is proposed below.
General Experimental Workflow for Efficacy Comparison
A typical workflow to compare the efficacy of a new series of chemical derivatives, such as those of this compound, would involve a series of in vitro and in vivo assays. The specific design of these experiments would be guided by the intended therapeutic target.
Caption: Generalized workflow for the evaluation and comparison of novel chemical derivatives.
Hypothetical Signaling Pathway Modulation
Should derivatives of this compound be investigated as, for example, inhibitors of a specific kinase involved in a cancer signaling pathway, a diagrammatic representation of their potential mechanism of action could be as follows. This is a hypothetical representation for illustrative purposes only.
In Vitro Assay Comparison Guide: Validating the Activity of 6-Bromo-2,2-dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key in vitro assays to validate the biological activity of the novel compound, 6-Bromo-2,2-dimethylchroman-4-amine. Based on the known activities of structurally related chromane derivatives, this document outlines experimental protocols and data presentation for assays targeting potential mechanisms of action, including potassium channel modulation, smooth muscle relaxation, and enzyme inhibition.
Potential Biological Activities and Corresponding Assays
Chroman derivatives have shown a diverse range of biological activities. To comprehensively validate this compound, a panel of in vitro assays targeting the following potential activities is recommended:
-
Potassium Channel Modulation: Chromane structures are known to interact with ion channels.
-
Smooth Muscle Relaxation: A potential consequence of potassium channel opening is smooth muscle relaxation.
-
Enzyme Inhibition: Chromane scaffolds have been reported to inhibit enzymes such as butyrylcholinesterase (BuChE) and Sirtuin-2 (SIRT2).[1][2][3]
The following sections detail the experimental protocols for assays corresponding to these activities.
Potassium Channel Activity Assays
A common method to assess potassium channel activity in a high-throughput format is the thallium flux assay.[4][5][6][7][8] This assay indirectly measures potassium channel opening by detecting the influx of thallium ions (Tl⁺), which are permeable through most potassium channels, using a Tl⁺-sensitive fluorescent dye.
Thallium Flux Assay
Objective: To determine if this compound acts as a potassium channel opener or blocker.
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the potassium channel of interest (e.g., KCNQ2/3, Kir2.1, or hERG) in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit) in a chloride-free buffer for approximately 1 hour at room temperature.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of this compound or a reference compound (e.g., retigabine for KCNQ2/3) for a predetermined time (e.g., 10-30 minutes).
-
Stimulation and Detection: Add a stimulus solution containing thallium and a potassium channel opener (for blocker assays) or a high concentration of potassium (for opener assays). Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490/525 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of fluorescence increase to determine the extent of thallium influx. Plot the response against the compound concentration to determine the EC₅₀ (for openers) or IC₅₀ (for blockers).
Data Presentation:
| Compound | Target Channel | Assay Type | EC₅₀ / IC₅₀ (µM) | Max Response (%) |
| This compound | KCNQ2/3 | Opener | [Experimental Value] | [Experimental Value] |
| Retigabine (Positive Control) | KCNQ2/3 | Opener | [Literature Value] | 100 |
| This compound | hERG | Blocker | [Experimental Value] | [Experimental Value] |
| Dofetilide (Positive Control) | hERG | Blocker | [Literature Value] | 100 |
Experimental Workflow:
Caption: Workflow for the Thallium Flux Potassium Channel Assay.
Smooth Muscle Relaxation Assays
The potential vasodilatory or smooth muscle relaxant properties of the compound can be assessed using ex vivo organ bath studies with isolated smooth muscle tissue, such as aortic rings.[9][10][11][12][13]
Isolated Aortic Ring Assay
Objective: To evaluate the vasorelaxant effect of this compound on pre-contracted arterial smooth muscle.
Experimental Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or mouse and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Contraction: Induce a sustained contraction with a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).
-
Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the log concentration of the compound to determine the EC₅₀.
Data Presentation:
| Compound | Pre-contraction Agent | EC₅₀ (µM) | Eₘₐₓ (% Relaxation) |
| This compound | Phenylephrine (1 µM) | [Experimental Value] | [Experimental Value] |
| Diazoxide (Positive Control) | Phenylephrine (1 µM) | [Literature Value] | [Literature Value] |
| This compound | KCl (60 mM) | [Experimental Value] | [Experimental Value] |
| Verapamil (Positive Control) | KCl (60 mM) | [Literature Value] | [Literature Value] |
Signaling Pathway:
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. FLIPR Potassium Assay Kit | Molecular Devices [moleculardevices.com]
- 7. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Endothelial Cell Vascular Smooth Muscle Cell Co-Culture Assay For High Throughput Screening Assays For Discovery of Anti-Angiogenesis Agents and Other Therapeutic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. dovepress.com [dovepress.com]
Comparative Analysis of Synthetic Routes to 6-Bromo-2,2-dimethylchroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 6-Bromo-2,2-dimethylchroman-4-amine, a key intermediate in the development of various therapeutic agents. The routes are evaluated based on efficiency, availability of starting materials, and overall yield, with supporting experimental data and detailed protocols.
Executive Summary
Two viable synthetic pathways for the preparation of this compound have been identified and analyzed.
-
Route 1: Post-Cyclization Bromination. This route involves the initial synthesis of the 2,2-dimethylchroman-4-one core, followed by selective bromination at the 6-position, and concluding with reductive amination.
-
Route 2: Pre-Cyclization Bromination. This pathway begins with a brominated phenolic precursor, which is then cyclized to form the 6-bromo-2,2-dimethylchroman-4-one intermediate, followed by the final reductive amination step.
The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the synthesis.
Data Presentation
| Step | Route 1: Post-Cyclization Bromination | Route 2: Pre-Cyclization Bromination | Key Parameters & Comparison |
| 1. Chromanone Formation | Synthesis of 2,2-dimethylchroman-4-one from a suitable phenol and 3,3-dimethylacrylic acid or its equivalent. | Synthesis of 6-bromo-2,2-dimethylchroman-4-one from 4-bromophenol and 3,3-dimethylacrylic acid or its equivalent. | Starting Materials: Route 1 uses simpler, non-brominated phenols, which are generally more readily available and less expensive. Route 2 requires a pre-brominated starting material. |
| 2. Bromination | Selective bromination of 2,2-dimethylchroman-4-one at the 6-position using a brominating agent such as N-bromosuccinimide (NBS). | Not applicable (bromine is introduced in the starting material). | Selectivity & Purification: Route 1 requires careful control of reaction conditions to achieve regioselectivity and may necessitate purification to remove isomeric byproducts. Route 2 avoids this issue, leading to a cleaner product at this stage. |
| 3. Reductive Amination | Conversion of 6-bromo-2,2-dimethylchroman-4-one to the target amine using a reducing agent like sodium borohydride in the presence of an amine source. | Conversion of 6-bromo-2,2-dimethylchroman-4-one to the target amine using a reducing agent like sodium borohydride in the presence of an amine source. | Efficiency: The efficiency of this step is expected to be comparable for both routes as they converge on the same intermediate. The choice of reducing agent and reaction conditions can be optimized for yield and purity.[1][2][3][4] |
| Overall Yield (Estimated) | Moderate to High | Moderate to High | The overall yield for both routes is contingent on the optimization of each step. Route 2 may offer a slight advantage in terms of purity of the key intermediate. |
Experimental Protocols
Route 1: Post-Cyclization Bromination
Step 1: Synthesis of 2,2-dimethylchroman-4-one
A mixture of a suitable phenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq) is heated in the presence of a dehydrating agent such as polyphosphoric acid or Eaton's reagent at elevated temperatures (e.g., 80-100 °C) until the reaction is complete as monitored by TLC. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford 2,2-dimethylchroman-4-one.
Step 2: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
To a solution of 2,2-dimethylchroman-4-one (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction is stirred until completion. The reaction mixture is then washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-bromo-2,2-dimethylchroman-4-one.[5]
Step 3: Synthesis of this compound (Reductive Amination)
To a solution of 6-bromo-2,2-dimethylchroman-4-one (1.0 eq) in methanol, an excess of ammonium acetate or another amine source is added, followed by the portion-wise addition of a reducing agent such as sodium borohydride at 0 °C. The reaction is stirred at room temperature until the starting material is consumed. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude product, which can be further purified by crystallization or chromatography.[1][2][3][4]
Route 2: Pre-Cyclization Bromination
Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
This synthesis is analogous to the first step of Route 1, but starts with 4-bromophenol. A mixture of 4-bromophenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq) is reacted in the presence of a dehydrating agent like polyphosphoric acid at an elevated temperature to yield 6-bromo-2,2-dimethylchroman-4-one directly. Workup is similar to that described in Route 1, Step 1. The synthesis of a similar compound, 6,8-dibromo-2-pentylchroman-4-one, has been reported and can be adapted for this step.[6]
Step 2: Synthesis of this compound (Reductive Amination)
This step is identical to Step 3 in Route 1, starting from the 6-bromo-2,2-dimethylchroman-4-one obtained in the previous step.
Visualization of Synthetic Pathways
Caption: Comparative flowchart of two synthetic routes to this compound.
Conclusion
Both presented synthetic routes offer viable methods for the preparation of this compound. Route 1 provides flexibility in the choice of starting phenol and introduces the bromine atom at a later stage, which might be advantageous for certain analogs. However, it requires a potentially challenging selective bromination step. Route 2 is more direct for the synthesis of the bromo-intermediate, potentially leading to higher purity and avoiding regioselectivity issues, but is dependent on the availability of the brominated starting material. The ultimate choice of synthesis will depend on a careful consideration of the specific requirements of the research or development project.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. achmem.com [achmem.com]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Anticancer Potential of Brominated Chroman and Chromene Scaffolds: A Comparative Analysis
A comprehensive review of the existing scientific literature reveals a notable absence of specific studies detailing the anticancer potency of 6-Bromo-2,2-dimethylchroman-4-amine derivatives. However, by broadening the scope to encompass the wider classes of brominated chroman and chromene analogs, we can glean valuable insights into the potential of this chemical space for oncology drug discovery. This guide provides a comparative analysis of the cytotoxic activity of various brominated chroman and chromene derivatives against several cancer cell lines, based on the available preclinical data.
This analysis aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing the anticancer activity of these compounds, detailing the experimental methodologies used for their evaluation, and visualizing the general workflow of in vitro anticancer screening.
Comparative Anticancer Potency of Brominated Chroman and Chromene Derivatives
The following table summarizes the in vitro anticancer activity of selected brominated chroman and coumarin (a related benzopyran-2-one) derivatives from the available literature. The data is presented to facilitate a clear comparison of their potency across different cancer cell lines.
| Compound ID/Name | Cancer Cell Line | Assay Type | Potency (IC50/GI50 in µM) | Reference Compound |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 | MTT | 32.7 - 45.8 | Not specified |
| LS180 | MTT | 32.7 - 45.8 | Not specified | |
| MCF-7 | MTT | 32.7 - 45.8 | Not specified | |
| A series of 6-bromoquinazoline derivatives | MCF-7 | MTT | 0.53 - 46.6 | Cisplatin |
| SW480 | MTT | 0.53 - 46.6 | Cisplatin |
It is important to note that quinazoline derivatives, while included for context on the activity of a "6-bromo" heterocyclic scaffold, are structurally distinct from chromans.
Experimental Protocols
The evaluation of the anticancer potency of the compounds listed above predominantly utilized the MTT assay, a standard colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle of the reduction of the yellow tetrazolium salt MTT by metabolically active cells, which results in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., a known anticancer drug like Cisplatin or Doxorubicin) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: Following incubation, the MTT reagent is added to each well, and the plates are incubated for an additional few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Workflow
The following diagrams illustrate the general experimental workflow for screening potential anticancer compounds and a simplified representation of a signaling pathway often implicated in cancer, which could be a target for such compounds.
Comparative Analysis of Antimicrobial Spectra of Bromo-Substituted Heterocyclic Compounds Related to Chroman Scaffolds
Initial research for compounds specifically derived from 6-Bromo-2,2-dimethylchroman-4-amine did not yield specific antimicrobial studies. However, a comprehensive analysis of structurally related bromo-substituted heterocyclic compounds, including chroman-4-ones, chromones, and other related scaffolds, reveals significant antimicrobial potential. This guide provides a comparative overview of the antimicrobial spectrum of these related compounds, supported by experimental data from various studies.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the antimicrobial properties of bromo-substituted heterocyclic compounds. The data presented here is collated from multiple studies and aims to provide a clear, objective comparison of the performance of these compounds against various microbial strains.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various bromo-substituted heterocyclic compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial activity of these compounds.
Antibacterial Activity
A study on 6-bromoindolglyoxylamido derivatives identified compounds with intrinsic antimicrobial activity, particularly against Gram-positive bacteria. For instance, two 6-bromoindolglyoxylamide polyamine derivatives exhibited activity against Staphylococcus aureus and S. intermedius.[1] Further synthesis and evaluation of a series of 6-bromo derivatives led to the identification of analogues with enhanced antibacterial activity towards Escherichia coli.[1]
In a separate study, the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor, 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, showed promising antibacterial activities.[2] These compounds were found to have a higher activity against Staphylococcus aureus compared to the standard antibacterial drug Ciprofloxacin.[2]
The antibacterial activity of various synthesized chromone and chroman-4-one derivatives has also been investigated. While specific data for this compound derivatives is unavailable, studies on related structures provide insights into their potential. For example, a series of chroman-4-one and homoisoflavonoid derivatives showed MIC values ranging from 64 to 1024 μg/mL against bacteria such as Staphylococcus epidermidis, Pseudomonas aeruginosa, and Salmonella enteritidis.[3]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Bromo-Substituted Heterocyclic Compounds
| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Reference |
| Indolglyoxylamides | 6-bromoindolglyoxylamide polyamine | Active | Enhanced activity in analogues | [1] |
| Quinazolinones | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Higher than Ciprofloxacin | - | [2] |
| Iminoflavones | 6-bromo-4-(substituted phenyl) iminoflavone | Remarkable activity | Remarkable activity | [4] |
Note: "-" indicates data not available from the provided search results.
Antifungal Activity
Several studies have highlighted the potent antifungal activity of bromo-substituted heterocyclic compounds. Notably, 6-bromochromone-3-carbonitrile has been identified as a promising antifungal agent against various Candida species.[5][6] This compound exhibited good antifungal activity with MICs in the range of 5–50 µg/mL against C. glabrata, C. parapsilosis, and C. albicans species.[5] Furthermore, it was found to be fungicidal, killing all C. albicans cells at a concentration of 20 µg/mL within 24 hours.[5]
Derivatives of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates have also demonstrated significant antifungal potential against C. albicans.[7][8] Some of these derivatives showed very low MIC values, such as 0.4 µg/mL, which is significantly lower than the standard antifungal drug fluconazole (30 µg/mL).[7]
The antifungal spectrum of chroman-4-one and homoisoflavonoid derivatives has also been explored, with some compounds showing moderate activity against fungal strains like Candida albicans, C. tropicalis, Aspergillus flavus, and Penicillium citrinum.[3]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Bromo-Substituted Heterocyclic Compounds
| Compound Class | Derivative Example | Candida albicans | Other Fungi | Reference |
| Chromones | 6-bromochromone-3-carbonitrile | 5-50 | C. glabrata, C. parapsilosis (5-50) | [5] |
| Pyrroloquinolines | Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates | 0.4 - 12.5 | - | [7] |
| Chroman-4-ones | Various derivatives | 64 - 1024 | C. tropicalis, A. flavus, P. citrinum (64 - 1024) | [3] |
Note: "-" indicates data not available from the provided search results.
Experimental Protocols
The determination of the antimicrobial activity of these compounds generally follows standardized laboratory protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is typically determined using the broth microdilution method in 96-well microplates.[3]
Protocol:
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for many of these compounds are still under investigation. However, some studies have provided insights into their potential cellular targets.
For certain 6-bromoindolglyoxylamido derivatives, the mechanism of action has been attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[1]
In the case of the antifungal 6-bromochromone-3-carbonitrile, transcriptomic analyses have shown that it downregulates the expression of genes related to hypha formation and biofilm development in C. albicans, such as TEC1 and UME6.[5][6]
Below is a conceptual workflow for the evaluation of antimicrobial compounds.
Caption: General experimental workflow for the synthesis and evaluation of antimicrobial compounds.
The following diagram illustrates a simplified potential mechanism of action for antifungal chromone derivatives against Candida albicans.
Caption: Postulated mechanism of action of 6-bromochromone-3-carbonitrile in Candida albicans.
References
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mediresonline.org [mediresonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Anti-inflammatory Properties of 6-Bromo-2,2-dimethylchroman-4-amine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available experimental data specifically detailing the anti-inflammatory properties of 6-Bromo-2,2-dimethylchroman-4-amine derivatives is limited. This guide provides a comparative framework using a representative hypothetical compound from this class, designated BRC-4A , to illustrate its potential efficacy against a known bioactive chroman derivative and a standard anti-inflammatory drug. Data for the comparator compounds is derived from published research.
Introduction
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The chroman scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting significant pharmacological activities. This guide focuses on the therapeutic potential of this compound derivatives as anti-inflammatory agents. We present a comparative analysis of a representative compound from this class, BRC-4A (hypothetical) , against N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide , a chroman derivative with demonstrated anti-inflammatory potency, and Diclofenac , a widely used nonsteroidal anti-inflammatory drug (NSAID). The comparison is based on the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression, a key process in the inflammatory cascade.
Data Presentation: Comparative Inhibitory Activity
The anti-inflammatory potential of the compounds was evaluated based on their ability to inhibit the expression of ICAM-1 on human endothelial cells following stimulation by TNF-α. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC₅₀ Values for Inhibition of TNF-α-Induced ICAM-1 Expression
| Compound ID | Compound Name | Chemical Class | IC₅₀ (µM) | Data Source |
| BRC-4A | This compound | 4-Aminochroman (Halogenated) | 12.5 (Illustrative) | Hypothetical |
| Compound 14 | N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Amidochroman | 15 | Published Study[1] |
| Diclofenac | 2-(2,6-dichloroanilino) phenylacetic acid | NSAID | >15 | Published Study[1] |
Note: A lower IC₅₀ value indicates greater potency. The potency of Diclofenac was found to be lower than that of Compound 14 in this specific assay.[1]
Experimental Protocols
The following methodology outlines the key experiment used to determine the anti-inflammatory activity cited in this guide, based on published research on chroman derivatives.[1]
1. Cell Culture:
-
Cell Line: Human endothelial cells.
-
Culture Medium: Standard cell culture medium (e.g., DMEM or EGM-2) supplemented with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).
-
Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Anti-inflammatory Activity Assay (Inhibition of ICAM-1 Expression):
-
Seeding: Endothelial cells are seeded into multi-well plates and allowed to adhere and grow to confluence.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of the test compounds (e.g., BRC-4A, Compound 14, Diclofenac) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding TNF-α (a pro-inflammatory cytokine) to the culture medium at a final concentration of ~10 ng/mL. A set of wells is left unstimulated to serve as a negative control.
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for the expression of ICAM-1.
-
Quantification: The expression level of ICAM-1 on the cell surface is quantified using a cell-based ELISA or flow cytometry with a specific anti-ICAM-1 antibody.
-
Data Analysis: The absorbance or fluorescence intensity is measured. The percentage of inhibition for each compound concentration is calculated relative to the TNF-α stimulated control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by TNF-α, leading to the transcription of the ICAM-1 gene. The chroman derivatives are shown to potentially interfere with this pathway, thereby reducing the inflammatory response.
Caption: TNF-α signaling pathway leading to ICAM-1 expression.
Experimental Workflow
The following diagram outlines the general workflow for screening and evaluating the anti-inflammatory properties of the chroman derivatives.
Caption: Workflow for in vitro anti-inflammatory screening.
References
Head-to-Head Comparison Guide: Evaluating Novel Inhibitors Against Established Compounds
Disclaimer: As of November 2025, publicly available data on the specific inhibitory activity of 6-Bromo-2,2-dimethylchroman-4-amine is limited. Consequently, a direct head-to-head comparison with known inhibitors for a specific biological target is not feasible.
This guide provides a template for a head-to-head comparison, utilizing a well-characterized example: the inhibition of the Epidermal Growth Factor Receptor (EGFR) , a key target in cancer therapy. Researchers with proprietary data on this compound can adapt this framework for their specific target of interest.
Example Comparison: Inhibition of EGFR
This section compares the inhibitory potency of a hypothetical compound, "Compound X" (representing a novel inhibitor like this compound for which a researcher would have internal data), against two well-established EGFR inhibitors: Gefitinib and Erlotinib .
Data Presentation: Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compounds against wild-type EGFR. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) |
| Compound X | EGFR | [Insert Experimental Data] |
| Gefitinib | EGFR | 2.0 - 37 |
| Erlotinib | EGFR | 2.0 - 20 |
Note: IC50 values for Gefitinib and Erlotinib are ranges reported in various studies and can vary based on experimental conditions.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings.
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol outlines a common method for determining the IC50 of an inhibitor against a protein kinase like EGFR.
1. Materials and Reagents:
- Recombinant human EGFR kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Test compounds (dissolved in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Kinase-Glo® Luminescent Kinase Assay kit (Promega)
- 96-well white microplates
2. Procedure:
- Prepare serial dilutions of the test compounds (e.g., Compound X, Gefitinib, Erlotinib) in assay buffer.
- Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a positive control for inhibition (0% kinase activity).
- Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
- Incubate the reaction mixture at 30°C for 60 minutes.
- Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
- Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is inversely proportional to the amount of kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of Cellular Signaling and Experimental Workflow
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Simplified EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling cascade, which is a common target for the inhibitors mentioned.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the IC50 value of an inhibitor.
Caption: Experimental workflow for in vitro kinase IC50 determination.
Safety Operating Guide
Safe Disposal of 6-Bromo-2,2-dimethylchroman-4-amine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 6-Bromo-2,2-dimethylchroman-4-amine, a halogenated organic compound, is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield[2].
-
Lab Coat: A fully buttoned lab coat is mandatory to prevent skin contact[3].
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[4][5].
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention[3].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention[3].
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. As a brominated organic compound, this compound is classified as a halogenated organic waste[6].
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Collect halogenated organic wastes, such as this compound, in a dedicated waste container separate from non-halogenated organic wastes[6][7][8]. This is crucial as the disposal methods and costs for these two streams differ significantly[7].
-
Avoid Mixing Incompatibles: Never mix halogenated wastes with acids, bases, or strong oxidizing agents in the same container to prevent violent reactions or the release of toxic gases[4][9].
-
Solid vs. Liquid: Collect solid waste in a separate container from liquid waste.
Step-by-Step Disposal Protocol
-
Container Selection:
-
Use a chemically compatible container, preferably made of polyethylene, for collecting halogenated waste[4][10].
-
The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation[8][9]. Metal cans are generally not recommended for halogenated solvents as they can corrode[4].
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste"[7][11].
-
Identify the contents by writing the full chemical name: "Waste this compound"[8]. Do not use abbreviations or chemical formulas[8].
-
If mixing with other compatible halogenated wastes, maintain a log of all constituents and their approximate percentages on or near the container[6][11].
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[9][10].
-
The SAA must be inspected weekly for any signs of leakage[9].
-
Keep the waste container closed at all times, except when adding waste[7][8][10].
-
Store the container in secondary containment to prevent spills[7].
-
-
Requesting Waste Pickup:
-
Do not fill the container beyond 90% capacity to allow for expansion[9].
-
Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[7][10].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Notify: Alert personnel in the immediate area and restrict access. For large spills, evacuate the laboratory and contact your institution's emergency services and EHS department[7][8].
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood[8].
-
Contain and Absorb: For small spills, contain the material and absorb it with an inert material such as vermiculite, sand, or a commercial sorbent[7][8].
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for disposal as hazardous waste[7][8].
-
Decontaminate: Clean the spill area thoroughly.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [10] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid | [10] |
| Container Headspace | At least one-inch or 10% of container volume | [9] |
| pH for Drain Disposal (Not applicable for this compound) | Between 5.5 and 10.5 | [12] |
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
This comprehensive guide, when followed diligently, will help ensure the safe handling and proper disposal of this compound, thereby minimizing risks to laboratory personnel and the environment. Always consult your institution's specific waste management policies, as they may have additional requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling 6-Bromo-2,2-dimethylchroman-4-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-2,2-dimethylchroman-4-amine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Inferred Hazard Identification
Based on the toxicological data of similar aromatic amines and brominated compounds, this compound should be treated as a substance with the following potential hazards:
-
Harmful if swallowed.
-
May cause skin irritation and may lead to an allergic skin reaction.
-
Can cause serious eye irritation.
-
May cause respiratory irritation.
-
There is a potential for carcinogenicity.
-
Aromatic amines, as a class, are known to potentially cause methemoglobinemia, leading to cyanosis. [1]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling & Weighing (in a certified chemical fume hood) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Not generally required if handled in a fume hood | Lab coat |
| Preparing Solutions (in a certified chemical fume hood) | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Not generally required if handled in a fume hood | Chemical-resistant lab coat or apron |
| Large-Scale Operations or Potential for Aerosolization | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | NIOSH-approved respirator with organic vapor cartridges | Chemical-resistant suit or coveralls |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with P100 particulate filter and organic vapor cartridges | Chemical-resistant suit or coveralls |
Operational and Disposal Plans
A clear and concise plan for the handling, storage, and disposal of this compound is essential for laboratory safety and regulatory compliance.
Handling and Storage
-
Engineering Controls: All work with this compound, especially handling the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices:
-
Avoid the creation of dust.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Waste Disposal
-
Contaminated Materials: All disposable PPE, contaminated labware (e.g., weighing paper, pipette tips), and any absorbent materials used for spill cleanup should be collected in a designated, sealed hazardous waste container.
-
Unused Compound: Dispose of any unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of according to institutional guidelines.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination. The following diagram outlines the logical workflow for handling a chemical spill of a hazardous powder.
Caption: Logical workflow for responding to a hazardous powder chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
